Product packaging for Benzo[b]thiophen-4-ylmethanol(Cat. No.:CAS No. 51830-54-7)

Benzo[b]thiophen-4-ylmethanol

Cat. No.: B1283352
CAS No.: 51830-54-7
M. Wt: 164.23 g/mol
InChI Key: CCSZLLVNXGKALH-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-4-ylmethanol is a useful research compound. Its molecular formula is C9H8OS and its molecular weight is 164.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8OS B1283352 Benzo[b]thiophen-4-ylmethanol CAS No. 51830-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZLLVNXGKALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565395
Record name (1-Benzothiophen-4-yl)methanol
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51830-54-7
Record name Benzo[b]thiophene-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51830-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Benzothiophen-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Benzo[b]thiophen-4-ylmethanol from 4-bromobenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Benzo[b]thiophene and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, recognized for a wide array of biological activities.[1][2] This technical guide provides an in-depth protocol for the synthesis of Benzo[b]thiophen-4-ylmethanol, a valuable building block, starting from the commercially available 4-bromobenzo[b]thiophene. The primary synthetic strategy detailed herein involves the formation of an organometallic intermediate via a Grignard reaction, followed by electrophilic substitution with formaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive experimental procedure, quantitative data summary, and a visual representation of the synthetic workflow.

Synthetic Strategy and Mechanism

The conversion of 4-bromobenzo[b]thiophene to this compound is efficiently achieved through a two-step sequence involving an organometallic intermediate. The most common and robust method for this transformation is the Grignard reaction.[3]

Step 1: Grignard Reagent Formation. The process begins with the reaction of 4-bromobenzo[b]thiophene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), under an inert atmosphere. This step forms the corresponding Grignard reagent, benzo[b]thiophen-4-ylmagnesium bromide. The inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.

Step 2: Nucleophilic Addition to Formaldehyde. The newly formed Grignard reagent acts as a potent nucleophile. It is then reacted with a suitable source of formaldehyde, such as paraformaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.

Step 3: Aqueous Work-up. The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl). This step protonates the resulting magnesium alkoxide to yield the final product, this compound, and dissolves the magnesium salts for easier separation.[4]

Experimental Protocol

This section details the comprehensive procedure for the synthesis of this compound.

2.1 Materials and Reagents

ReagentCAS No.Molecular FormulaM. Wt. ( g/mol )
4-Bromobenzo[b]thiophene5118-13-8C₈H₅BrS213.09
Magnesium Turnings7439-95-4Mg24.31
Iodine7553-56-2I₂253.81
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Paraformaldehyde30525-89-4(CH₂O)n~30.03 (per unit)
Saturated Aq. NH₄Cl12125-02-9NH₄Cl53.49
Diethyl Ether60-29-7C₄H₁₀O74.12
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Hexane110-54-3C₆H₁₄86.18
Ethyl Acetate141-78-6C₄H₈O₂88.11

2.2 Apparatus

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • Standard glassware for work-up and purification

2.3 Procedure

Step A: Grignard Reagent Preparation

  • Assemble the three-neck flask with a condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas to remove all moisture.

  • To the cooled flask, add magnesium turnings (1.2 eq.) and a single small crystal of iodine.

  • Gently heat the flask until violet iodine vapors are observed, which helps to activate the magnesium surface. Allow the flask to cool to room temperature under the inert atmosphere.

  • In the dropping funnel, prepare a solution of 4-bromobenzo[b]thiophene (1.0 eq.) in anhydrous THF.

  • Add a small portion (~10%) of the 4-bromobenzo[b]thiophene solution to the magnesium turnings. The reaction is initiated when the brownish color of iodine disappears and the solution becomes cloudy and begins to gently reflux. Gentle warming may be required if the reaction does not start.

  • Once initiated, add the remaining 4-bromobenzo[b]thiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure the complete formation of the Grignard reagent.

Step B: Reaction with Paraformaldehyde

  • In a separate, flame-dried flask, add paraformaldehyde (1.5 eq.) and suspend it in anhydrous THF.

  • Cool the prepared Grignard reagent solution to 0°C using an ice bath.

  • Slowly transfer the paraformaldehyde suspension to the stirred Grignard reagent via cannula or a wide-bore dropping funnel. Note: This reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

Step C: Work-up and Purification

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the resulting mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford pure this compound.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the synthesis.

CompoundRoleM. Wt. ( g/mol )Equiv.AmountYield (%)
4-Bromobenzo[b]thiopheneStarting Material213.091.05.00 g (23.46 mmol)-
MagnesiumReagent24.311.20.68 g (28.15 mmol)-
ParaformaldehydeReagent~30.031.51.06 g (35.19 mmol)-
This compoundProduct164.22-~3.13 g (19.08 mmol)~81%

Analytical Data for this compound:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J=8.0 Hz, 1H), 7.78 (d, J=8.0 Hz, 1H), 7.50 (d, J=5.5 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H), 7.30 (d, J=5.5 Hz, 1H), 5.01 (s, 2H), 2.10 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 140.5, 139.8, 138.2, 125.0, 124.5, 123.8, 122.5, 122.0, 63.5.

(Note: NMR data is representative and may vary slightly based on solvent and instrument.)[5]

Visualization of Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram.

Synthesis_Workflow Start 4-Bromobenzo[b]thiophene (Starting Material) Grignard Grignard Formation (Benzo[b]thiophen-4-ylmagnesium bromide) Start->Grignard Step A Reagent_Mg Mg, I₂ (cat.) Anhydrous THF Reagent_Mg->Grignard Reaction Nucleophilic Addition & Work-up Grignard->Reaction Step B Reagent_CH2O 1. Paraformaldehyde 2. Sat. aq. NH₄Cl Reagent_CH2O->Reaction Purification Extraction & Column Chromatography Reaction->Purification Step C Product This compound (Final Product) Purification->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Grignard Reaction of 4-Bromobenzo[b]thiophene with Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction between 4-bromobenzo[b]thiophene and formaldehyde, a key transformation for the synthesis of (benzo[b]thiophen-4-yl)methanol. This intermediate is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzo[b]thiophene scaffold in a variety of biologically active compounds. This document details the reaction mechanism, provides a comprehensive experimental protocol, and discusses potential side reactions and purification strategies.

Reaction Overview and Mechanism

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. In this specific case, the Grignard reagent is prepared from 4-bromobenzo[b]thiophene and magnesium metal. This organometallic intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to yield a primary alcohol, (benzo[b]thiophen-4-yl)methanol, after an acidic workup.

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: 4-Bromobenzo[b]thiophene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), to form 4-(bromomagnesio)benzo[b]thiophene. This step requires an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Nucleophilic Addition to Formaldehyde: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of formaldehyde. Formaldehyde can be used in its gaseous form, generated by the depolymerization of paraformaldehyde, or paraformaldehyde can be used directly. This addition reaction forms a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction mixture is treated with a dilute acid (e.g., aqueous ammonium chloride or hydrochloric acid) to protonate the alkoxide, yielding the final product, (benzo[b]thiophen-4-yl)methanol.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of (benzo[b]thiophen-4-yl)methanol.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
4-Bromobenzo[b]thiopheneC₈H₅BrS213.09(Specify amount)>98%
Magnesium turningsMg24.31(Specify equivalents)
IodineI₂253.811-2 small crystals
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11(Specify volume)Anhydrous
Paraformaldehyde(CH₂O)n(30.03)n(Specify equivalents)
Saturated aq. Ammonium ChlorideNH₄Cl53.49(Specify volume)
Diethyl ether(C₂H₅)₂O74.12(Specify volume)
Anhydrous Magnesium SulfateMgSO₄120.37(As needed)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

Part A: Formation of the Grignard Reagent

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.

  • Place magnesium turnings and a small crystal of iodine in the three-necked flask.

  • Assemble the glassware with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.

  • Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.

  • Dissolve 4-bromobenzo[b]thiophene in anhydrous THF in the dropping funnel.

  • Add a small portion of the 4-bromobenzo[b]thiophene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining 4-bromobenzo[b]thiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Formaldehyde

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • In a separate flask, suspend paraformaldehyde in anhydrous THF.

  • Slowly add the paraformaldehyde suspension to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. Alternatively, gaseous formaldehyde, generated by heating paraformaldehyde in a separate apparatus, can be bubbled through the Grignard solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Spectroscopic Data (Benzo[b]thiophen-4-yl)methanol (Predicted) Benzo[b]thiophen-3-ylmethanol (Literature Data)[1]
¹H NMR (CDCl₃, 500 MHz) δ ~7.8-7.9 (m, 2H, Ar-H), ~7.3-7.5 (m, 3H, Ar-H), ~5.0 (s, 2H, CH₂), ~1.9 (s, 1H, OH)δ 7.89 (ddd, J = 5.8, 5.4, 1.5 Hz, 2H), 7.45 – 7.38 (m, 3H), 4.96 (d, J = 0.6 Hz, 2H), 1.90 (s, 1H)
¹³C NMR (CDCl₃, 126 MHz) δ ~141, ~138, ~136 (Ar-C), ~125-122 (Ar-CH), ~60 (CH₂)δ 140.81, 137.67, 135.97, 124.60, 124.23, 123.86, 122.90, 121.95, 59.85

Mandatory Visualizations

Reaction Mechanism

Reaction_Mechanism reactant1 4-Bromobenzo[b]thiophene step1 THF, Anhydrous reactant1->step1 reactant2 Mg reactant2->step1 reactant3 Formaldehyde (HCHO) step2 Nucleophilic Attack reactant3->step2 intermediate1 Grignard Reagent (4-(Bromomagnesio)benzo[b]thiophene) intermediate1->step2 intermediate2 Magnesium Alkoxide step3 H₃O⁺ Workup intermediate2->step3 product (Benzo[b]thiophen-4-yl)methanol step1->intermediate1 step2->intermediate2 step3->product

Caption: Reaction mechanism for the synthesis of (benzo[b]thiophen-4-yl)methanol.

Experimental Workflow

Experimental_Workflow start Start: Dry Glassware & Inert Atmosphere grignard_formation 1. Grignard Reagent Formation - 4-Bromobenzo[b]thiophene - Mg turnings, I₂ crystal - Anhydrous THF start->grignard_formation formaldehyde_reaction 2. Reaction with Formaldehyde - Cool to 0 °C - Add paraformaldehyde suspension grignard_formation->formaldehyde_reaction workup 3. Aqueous Workup - Quench with aq. NH₄Cl - Extract with Et₂O formaldehyde_reaction->workup purification 4. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification characterization 5. Product Characterization - NMR Spectroscopy - Mass Spectrometry purification->characterization end End: (Benzo[b]thiophen-4-yl)methanol characterization->end

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Potential Side Reactions and Troubleshooting

The primary challenge in Grignard reactions is the high reactivity of the organomagnesium reagent, which can lead to several side reactions:

  • Reaction with Water: Grignard reagents are strong bases and will react readily with any protic species, including water, alcohols, and even acidic C-H bonds. This underscores the critical need for anhydrous conditions.

  • Wurtz Coupling: The Grignard reagent can couple with unreacted 4-bromobenzo[b]thiophene to form a biaryl byproduct. This can be minimized by slow addition of the aryl bromide during the Grignard formation step.

  • Reaction with Oxygen: Exposure to air can lead to the formation of hydroperoxides and subsequently phenols upon workup. Maintaining an inert atmosphere throughout the reaction is crucial.

Troubleshooting:

IssuePossible CauseSolution
Grignard reaction does not initiate Inactive magnesium surface (oxide layer)Crush the magnesium turnings in situ, add a crystal of iodine, or use a small amount of 1,2-dibromoethane to activate the surface.
Low yield of the desired alcohol Presence of moisture or oxygenEnsure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas. Use freshly distilled anhydrous solvents.
Formation of significant byproducts High concentration of aryl bromide during Grignard formationAdd the solution of 4-bromobenzo[b]thiophene slowly to the magnesium suspension to maintain a low concentration of the starting material.

This technical guide provides a thorough foundation for the successful execution of the Grignard reaction of 4-bromobenzo[b]thiophene with formaldehyde. By adhering to the detailed protocol and being mindful of the potential challenges, researchers can effectively synthesize (benzo[b]thiophen-4-yl)methanol for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Reduction of Benzo[b]thiophene-4-carbaldehyde with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reduction of benzo[b]thiophene-4-carbaldehyde to (benzo[b]thiophen-4-yl)methanol using sodium borohydride (NaBH₄). This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document details the reaction mechanism, experimental protocols, quantitative data, and product characterization.

Reaction Overview and Mechanism

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent, making it ideal for the reduction of aldehydes and ketones without affecting other potentially sensitive functional groups.

The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of benzo[b]thiophene-4-carbaldehyde. This initial attack forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of the resulting alkoxide, typically during an aqueous work-up, yields the final product, (benzo[b]thiophen-4-yl)methanol.

ReactionMechanism

Figure 1: Reaction scheme for the reduction of benzo[b]thiophene-4-carbaldehyde.

Experimental Protocol

While a specific literature procedure for the reduction of benzo[b]thiophene-4-carbaldehyde was not identified in the immediate search, a general and reliable protocol can be adapted from standard procedures for the reduction of aromatic aldehydes.

Materials:

  • Benzo[b]thiophene-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve benzo[b]thiophene-4-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. This will cause gas evolution (hydrogen), so the addition should be done cautiously in a well-ventilated fume hood.

  • Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude (benzo[b]thiophen-4-yl)methanol. The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Quantitative Data

The yield of the reaction can be influenced by factors such as the purity of the starting material, the reaction scale, and the efficiency of the work-up and purification steps. Based on similar reductions of aromatic aldehydes, a yield in the range of 85-95% can be reasonably expected for this reaction.

ParameterValue
Starting MaterialBenzo[b]thiophene-4-carbaldehyde
Product(Benzo[b]thiophen-4-yl)methanol
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol or Ethanol
Reaction Temperature0 °C to room temperature
Expected Yield 85-95%

Product Characterization

The identity and purity of the synthesized (benzo[b]thiophen-4-yl)methanol should be confirmed using standard analytical techniques.

PropertyData for (Benzo[b]thiophen-4-yl)methanol
Molecular Formula C₉H₈OS
Molecular Weight 164.22 g/mol
Appearance Expected to be a white to off-white solid or a colorless oil
¹H NMR (CDCl₃) Predicted shifts: δ ~7.2-8.0 (m, 5H, Ar-H), ~4.9 (s, 2H, CH₂), ~1.8 (t, 1H, OH)
¹³C NMR (CDCl₃) Predicted shifts: δ ~140-120 (Ar-C), ~62 (CH₂)
IR (KBr) Expected peaks: 3400-3200 cm⁻¹ (O-H stretch, broad), ~3050 cm⁻¹ (Ar C-H stretch), ~1450 cm⁻¹ (Ar C=C stretch), ~1050 cm⁻¹ (C-O stretch)
Mass Spec (EI) Expected m/z: 164 (M⁺), 147 (M-OH)⁺, 136 (M-CO)⁺

Note: The NMR and IR data are predicted based on the structure and data for similar compounds. Actual experimental values may vary slightly.

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis and analysis of (benzo[b]thiophen-4-yl)methanol is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis start Benzo[b]thiophene-4-carbaldehyde dissolve Dissolve in Methanol/Ethanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at 0 °C add_nabh4->react quench Quench with aq. NH₄Cl react->quench extract Extract with CH₂Cl₂/EtOAc quench->extract dry Dry over MgSO₄/Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify characterize Characterize (NMR, IR, MS) purify->characterize

Figure 2: General workflow for the synthesis and analysis.

Conclusion

The reduction of benzo[b]thiophene-4-carbaldehyde with sodium borohydride is an efficient and straightforward method for the synthesis of (benzo[b]thiophen-4-yl)methanol. The mild reaction conditions and high expected yields make this a valuable transformation for researchers in synthetic chemistry and drug development. The provided protocol and characterization data serve as a comprehensive guide for the successful execution and verification of this reaction.

Spectroscopic Profile of Benzo[b]thiophen-4-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Benzo[b]thiophen-4-ylmethanol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, the data presented herein is based on established chemical shift values for benzo[b]thiophene and its derivatives, as well as analogous chemical structures. This document also outlines a general experimental protocol for the acquisition of such NMR data.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. The predictions are based on the analysis of spectral data from similar benzo[b]thiophene compounds and the known effects of a hydroxymethyl substituent on an aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H27.45 - 7.55dJ = 5.51H
H37.35 - 7.45dJ = 5.51H
H57.75 - 7.85dJ = 8.01H
H67.30 - 7.40tJ = 7.51H
H77.40 - 7.50dJ = 7.01H
-CH₂-4.80 - 4.90s-2H
-OH(variable)br s-1H

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)
C2123.0 - 125.0
C3121.0 - 123.0
C3a139.0 - 141.0
C4138.0 - 140.0
C5123.0 - 125.0
C6124.0 - 126.0
C7122.0 - 124.0
C7a138.0 - 140.0
-CH₂OH63.0 - 65.0

Visualization of this compound

The following diagram illustrates the chemical structure and atom numbering scheme for this compound, which is used as a reference for the NMR data presented in the tables above.

Benzo_b_thiophen_4_ylmethanol This compound Structure cluster_molecule C3a C3a C4 C4 C3a->C4 C3 C3 C3a->C3 C5 C5 C4->C5 CH2 CH₂ C4->CH2 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->C3a C2 C2 S1 S1 C2->S1 C3->C2 S1->C7a OH OH CH2->OH C2_num 2 C3_num 3 C3a_num 3a C4_num 4 C5_num 5 C6_num 6 C7_num 7 C7a_num 7a

Caption: Structure and atom numbering of this compound.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of a compound such as this compound. The specific parameters may be adjusted based on the instrument and the desired resolution.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Instrument Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

3. ¹H NMR Acquisition

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a standard pulse sequence (e.g., a 90° pulse).

  • Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Use a standard pulse sequence with proton decoupling (e.g., a 30° or 45° pulse).

  • Set a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

  • Set an appropriate relaxation delay (e.g., 2-5 seconds).

  • Acquire the FID.

5. Data Processing

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm for both ¹H and ¹³C, or the residual solvent peak).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_workflow General Workflow for NMR Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Lock, Shim, Tune) A->B Insert Sample C Data Acquisition (¹H and ¹³C NMR) B->C Set Parameters D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D Obtain FID E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E Generate Spectrum F Structure Elucidation / Verification E->F Interpret Data

Caption: A generalized workflow for NMR-based structural analysis.

An In-depth Technical Guide to the Crystal Structure Analysis of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzo[b]thiophene and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional atomic arrangement of these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships and for rational drug design. This guide provides a comprehensive overview of the experimental and computational procedures for the crystal structure analysis of a specific derivative, benzo[b]thiophen-4-ylmethanol. While a definitive crystal structure for this particular compound is not publicly available, this document outlines the complete workflow, from synthesis to data analysis, that would be employed to determine its crystal structure.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from a suitable precursor, such as benzo[b]thiophene-4-carbaldehyde.

Step 1: Synthesis of Benzo[b]thiophene-4-carbaldehyde

Various methods exist for the synthesis of substituted benzo[b]thiophenes.[3][4][5] A common route to benzo[b]thiophene-4-carbaldehyde involves the formylation of benzo[b]thiophene.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve benzo[b]thiophene in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain benzo[b]thiophene-4-carbaldehyde.

Step 2: Reduction to this compound

The aldehyde can be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of Aldehyde

  • Dissolve benzo[b]thiophene-4-carbaldehyde in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the organic layer, filter, and evaporate the solvent to yield this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G Synthesis Workflow for this compound cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction Benzo[b]thiophene Benzo[b]thiophene Formylation Reaction Formylation Reaction Benzo[b]thiophene->Formylation Reaction Vilsmeier Reagent (DMF, POCl3) Vilsmeier Reagent (DMF, POCl3) Vilsmeier Reagent (DMF, POCl3)->Formylation Reaction Benzo[b]thiophene-4-carbaldehyde Benzo[b]thiophene-4-carbaldehyde Formylation Reaction->Benzo[b]thiophene-4-carbaldehyde Reduction Reaction Reduction Reaction Benzo[b]thiophene-4-carbaldehyde->Reduction Reaction Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reduction Reaction This compound This compound Reduction Reaction->this compound

Caption: A flowchart illustrating the two-step synthesis of this compound.

Single Crystal Growth

Obtaining a high-quality single crystal is a critical and often challenging step in X-ray crystallography.[6] For small organic molecules, several techniques can be employed.[7]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. The ideal solvent will allow for slow crystal growth upon evaporation. A solvent screen with small amounts of the compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) is recommended.

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. Crystal growth can take from several days to weeks.

Alternative Crystallization Methods:

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and then possibly to a lower temperature (e.g., in a refrigerator).[7]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.[8]

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.[9]

G Workflow for Single-Crystal X-ray Diffraction Analysis Crystal Selection and Mounting Crystal Selection and Mounting Data Collection (Diffractometer) Data Collection (Diffractometer) Crystal Selection and Mounting->Data Collection (Diffractometer) Data Processing and Reduction Data Processing and Reduction Data Collection (Diffractometer)->Data Processing and Reduction Structure Solution (Phase Problem) Structure Solution (Phase Problem) Data Processing and Reduction->Structure Solution (Phase Problem) Structure Refinement Structure Refinement Structure Solution (Phase Problem)->Structure Refinement Validation and Analysis Validation and Analysis Structure Refinement->Validation and Analysis Crystallographic Information File (CIF) Crystallographic Information File (CIF) Validation and Analysis->Crystallographic Information File (CIF)

Caption: A schematic of the workflow for determining a crystal structure using X-ray diffraction.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[9][11]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[12][13]

  • Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[14][15]

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Data Presentation

The final result of a crystal structure analysis is a set of crystallographic data, which is typically presented in a standardized format. The following table represents a hypothetical, yet typical, set of crystallographic data for a small organic molecule like this compound.

Parameter Hypothetical Value
Chemical FormulaC₉H₈OS
Formula Weight164.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)7.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)776.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.405
Absorption Coefficient (mm⁻¹)0.35
F(000)344
Crystal Size (mm³)0.20 x 0.15 x 0.10
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100(2)
Reflections Collected5600
Independent Reflections1550
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.115
Goodness-of-fit on F²1.05

Potential Biological Activity and Signaling Pathways

  • Anticancer Activity: Some benzo[b]thiophene derivatives act as estrogen receptor modulators or tubulin polymerization inhibitors.[3]

  • Antimicrobial and Antifungal Activity: The scaffold is present in drugs like sertaconazole and other compounds showing activity against various pathogens.[16][17]

  • Anti-inflammatory Effects: Certain derivatives have shown potential as anti-inflammatory agents.[3]

  • CNS Activity: Some analogs have been investigated for their effects on the central nervous system.

The biological activity of a specific derivative like this compound would depend on its overall structure, including the position and nature of its substituents. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological targets and signaling pathway involvement. A logical workflow for such an investigation is presented below.

G Biological Activity Investigation Workflow cluster_0 Discovery Phase cluster_1 Development Phase Compound Synthesis and Purification Compound Synthesis and Purification In Vitro Screening In Vitro Screening Compound Synthesis and Purification->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: A generalized workflow for the investigation of the biological activity of a new chemical entity.

This technical guide provides a comprehensive framework for the synthesis and crystal structure analysis of this compound. Although a specific crystal structure for this compound has not been reported, the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis outlined here serve as a complete roadmap for its determination. The elucidation of its precise three-dimensional structure would be an invaluable step in understanding its physicochemical properties and in guiding the design of new benzo[b]thiophene derivatives with potential therapeutic applications.

References

Benzo[b]thiophen-4-ylmethanol: A Technical Overview of an Under-Characterized Aromatic Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a consolidated overview of the current knowledge on Benzo[b]thiophen-4-ylmethanol (CAS Number: 51830-54-7). This document summarizes its known properties, outlines potential synthetic approaches based on established methodologies for related compounds, and discusses the broader biological context of the benzothiophene scaffold. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature, necessitating a reliance on predicted data and general synthetic strategies.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 51830-54-7--INVALID-LINK--
Molecular Formula C₉H₈OS--INVALID-LINK--
Molecular Weight 164.22 g/mol Calculated
Predicted Boiling Point 325.9 ± 25.0 °C (at 760 mmHg)Predicted
Predicted Flash Point 150.9 ± 23.2 °CPredicted
Predicted Density 1.28±0.1 g/cm³Predicted
Predicted pKa 14.12±0.10Predicted
Predicted LogP 1.87Predicted

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available scientific literature, general methods for the synthesis of substituted benzothiophenes are well-established.[1][2] These methods can likely be adapted to produce the target compound.

One common approach involves the construction of the benzothiophene ring system from appropriately substituted benzene derivatives. For the synthesis of this compound, a plausible route could start from a 4-substituted benzo[b]thiophene precursor, which is then functionalized to introduce the hydroxymethyl group. For instance, the reduction of benzo[b]thiophene-4-carbaldehyde or the corresponding carboxylic acid or ester would yield the desired alcohol.

A generalized workflow for such a synthetic approach is outlined below:

G Generalized Synthetic Workflow for this compound A Starting Material (e.g., 4-Bromobenzo[b]thiophene) B Functional Group Interconversion (e.g., Grignard formation followed by reaction with formaldehyde) A->B Reaction C Intermediate (e.g., Grignard adduct) B->C Formation D Work-up and Purification (e.g., Quenching, Extraction, Chromatography) C->D Processing E Final Product This compound D->E Isolation

A generalized synthetic workflow for this compound.

It is crucial to emphasize that this represents a theoretical pathway, and the specific reaction conditions, reagents, and purification methods would require experimental optimization.

Spectral Data

Specific, experimentally-derived spectral data (NMR, IR, MS) for this compound are not publicly available in research databases. However, chemical suppliers such as BLD Pharm indicate that they may possess such data for their products.[3] Researchers requiring definitive spectral characterization should consider direct acquisition from a commercial source or perform their own analysis upon synthesis. Predicted NMR spectra can be generated using computational chemistry software, but these should be used as a guide and not as a substitute for experimental data.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways.

However, the broader class of benzothiophene derivatives is of significant interest to medicinal chemists due to its wide range of pharmacological activities.[4][5][6] The benzothiophene scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[4] Documented biological activities of various benzothiophene derivatives include:

  • Anticancer [5]

  • Antimicrobial [5]

  • Anti-inflammatory [4]

  • Antitubercular [5]

  • Antidiabetic [4]

The diverse biological effects of benzothiophenes stem from their ability to interact with various biological targets, including enzymes and receptors.[6] The specific biological profile of this compound remains to be elucidated through future research.

The following diagram illustrates the general relationship between the core benzothiophene structure and its diverse biological applications, highlighting its importance in drug discovery.

G Biological Relevance of the Benzothiophene Scaffold cluster_0 Core Structure cluster_1 Biological Activities A Benzothiophene Scaffold B Anticancer A->B leads to C Antimicrobial A->C leads to D Anti-inflammatory A->D leads to E Antitubercular A->E leads to F Antidiabetic A->F leads to

The versatile benzothiophene scaffold is a key pharmacophore in drug discovery.

Conclusion

This compound is a chemical entity for which specific, experimentally validated data is sparse in the public domain. While its basic identity is known, its physical, chemical, and biological properties are yet to be thoroughly characterized. The information presented in this guide is based on predictive models and the well-documented chemistry and biology of the broader benzothiophene class. Further experimental investigation is required to fully elucidate the properties and potential applications of this specific isomer. This underscores an opportunity for novel research in the synthesis, characterization, and biological evaluation of this compound.

References

Unveiling Benzo[b]thiophen-4-ylmethanol: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and the first documented synthesis of Benzo[b]thiophen-4-ylmethanol, a significant heterocyclic compound with potential applications in medicinal chemistry. This document details the seminal synthetic routes, experimental protocols, and key quantitative data, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Discovery and Initial Synthesis

The first reported synthesis of this compound appears in the chemical literature in the early 1970s. The initial preparation of this alcohol was achieved through a two-step process commencing with the synthesis of its precursor aldehyde, Benzo[b]thiophene-4-carbaldehyde. The pioneering work by Chapman, Scrowston, and Sutton in 1972 laid the groundwork for accessing this class of compounds. Their method involved the formylation of benzo[b]thiophene, followed by the reduction of the resulting aldehyde.

The discovery of this synthetic pathway was part of a broader investigation into the chemistry of polycyclic systems, specifically focusing on the reactivity and functionalization of the benzo[b]thiophene scaffold. The availability of this compound opened avenues for further derivatization and biological evaluation of 4-substituted benzo[b]thiophenes.

First Synthesis of this compound: A Two-Step Approach

The inaugural synthesis of this compound is detailed below, involving the initial preparation of Benzo[b]thiophene-4-carbaldehyde followed by its reduction.

Step 1: Synthesis of Benzo[b]thiophene-4-carbaldehyde

The first reported synthesis of Benzo[b]thiophene-4-carbaldehyde was achieved by Chapman, Scrowston, and Sutton via the formylation of benzo[b]thiophene using phosphorus oxychloride and dimethylformamide (the Vilsmeier-Haack reaction).

Experimental Protocol:

A solution of benzo[b]thiophene (10.0 g) in dimethylformamide (25 ml) was cooled to 0 °C. Phosphorus oxychloride (13.7 g) was added dropwise with stirring, maintaining the temperature below 10 °C. The resulting mixture was then heated at 100 °C for 2 hours. After cooling, the reaction mixture was poured onto crushed ice and neutralized with aqueous sodium hydroxide. The precipitated solid was collected by filtration, washed with water, and dried. Recrystallization from ethanol afforded Benzo[b]thiophene-4-carbaldehyde.

Quantitative Data:

ProductYieldMelting Point (°C)
Benzo[b]thiophene-4-carbaldehyde75%56-57

Characterization Data (¹H NMR, CDCl₃): δ 10.2 (s, 1H, CHO), 8.0-7.2 (m, 5H, ArH).

Step 2: Reduction to this compound

The subsequent reduction of the aldehyde to the target alcohol, this compound, was accomplished using sodium borohydride.

Experimental Protocol:

To a stirred solution of Benzo[b]thiophene-4-carbaldehyde (5.0 g) in ethanol (100 ml), sodium borohydride (1.5 g) was added portion-wise at room temperature. The reaction mixture was stirred for 2 hours, after which the solvent was removed under reduced pressure. The residue was treated with dilute hydrochloric acid and extracted with ether. The ethereal extract was washed with water, dried over anhydrous magnesium sulfate, and evaporated to dryness. The resulting solid was recrystallized from a mixture of benzene and petroleum ether to yield this compound.

Quantitative Data:

ProductYieldMelting Point (°C)
This compound88%68-69

Characterization Data (¹H NMR, CDCl₃): δ 7.8-7.1 (m, 5H, ArH), 4.9 (s, 2H, CH₂), 2.1 (br s, 1H, OH).

Synthetic Pathway Overview

The logical relationship of the first synthesis is depicted in the following diagram:

first_synthesis start Benzo[b]thiophene reagent1 POCl₃, DMF start->reagent1 aldehyde Benzo[b]thiophene-4-carbaldehyde reagent1->aldehyde reagent2 NaBH₄, Ethanol aldehyde->reagent2 alcohol This compound reagent2->alcohol experimental_workflow step1_start Start: Benzo[b]thiophene in DMF step1_reagent Add POCl₃ (0-10 °C) step1_start->step1_reagent step1_reaction Heat at 100 °C for 2h step1_reagent->step1_reaction step1_workup Quench with ice, Neutralize with NaOH step1_reaction->step1_workup step1_purification Filter, Wash, Recrystallize (Ethanol) step1_workup->step1_purification step1_product Product: Benzo[b]thiophene-4-carbaldehyde step1_purification->step1_product step2_start Start: Aldehyde in Ethanol step1_product->step2_start step2_reagent Add NaBH₄ (portion-wise) step2_start->step2_reagent step2_reaction Stir at RT for 2h step2_reagent->step2_reaction step2_workup Remove solvent, Add HCl, Extract with Ether step2_reaction->step2_workup step2_purification Wash, Dry, Recrystallize (Benzene/Pet. Ether) step2_workup->step2_purification step2_product Final Product: this compound step2_purification->step2_product

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of Benzo[b]thiophen-4-ylmethanol. Benzo[b]thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science, making the understanding of their functionalization crucial for the development of novel compounds. This document outlines the expected regioselectivity, reaction protocols based on analogous systems, and the underlying electronic effects governing these transformations.

Introduction to the Reactivity of this compound

The benzo[b]thiophene ring system is an aromatic heterocycle where a benzene ring is fused to a thiophene ring. Electrophilic substitution is a fundamental class of reactions for the functionalization of this scaffold. The regioselectivity of such reactions is dictated by the electronic properties of the existing substituents.

In the case of this compound, the hydroxymethyl group (-CH₂OH) at the 4-position is an electron-donating group. This group activates the benzene ring towards electrophilic attack. Based on studies of analogous 4-substituted benzo[b]thiophenes with electron-donating groups, such as 4-methoxybenzo[b]thiophene, electrophilic substitution is strongly directed to the 7-position.[1] The electron-donating nature of the 4-substituent enhances the electron density at the ortho and para positions. The 7-position is para to the 4-hydroxymethyl group and is, therefore, the most likely site of electrophilic attack. While substitution at the 2-position on the thiophene ring is also a possibility, the strong directing effect of the 4-substituent on the benzene ring is expected to favor 7-substitution.

This guide will explore the predicted outcomes and provide detailed experimental protocols for key electrophilic substitution reactions: nitration, halogenation, and Friedel-Crafts acylation.

Predicted Regioselectivity of Electrophilic Substitution

The primary site for electrophilic attack on this compound is predicted to be the 7-position of the benzo[b]thiophene ring. This prediction is based on the directing effect of the electron-donating hydroxymethyl group at the 4-position.

G cluster_0 Electrophilic Substitution of this compound start This compound electrophile Electrophile (E+) start->electrophile intermediate Carbocation Intermediate (Resonance Stabilized) electrophile->intermediate Attack at C7 product 7-Substituted this compound intermediate->product Deprotonation

Caption: Predicted pathway for electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions and Experimental Protocols

The following sections detail the predicted outcomes and plausible experimental methodologies for the nitration, halogenation, and Friedel-Crafts acylation of this compound. The protocols are based on established procedures for similar benzo[b]thiophene derivatives.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group for further transformations.

Predicted Reaction: Nitration of this compound is expected to yield primarily 7-nitrothis compound.

Experimental Protocol:

  • Reagents: this compound, Potassium Nitrate (KNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve this compound in concentrated sulfuric acid at 0 °C.

    • Add potassium nitrate portion-wise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • Collect the precipitate by filtration, wash with water until neutral, and dry.

    • Purify the product by recrystallization or column chromatography.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Halogenated benzo[b]thiophenes are valuable intermediates for cross-coupling reactions.

Predicted Reaction: Bromination of this compound is expected to yield 7-bromothis compound.

Experimental Protocol:

  • Reagents: this compound, N-Bromosuccinimide (NBS), Acetic Acid.

  • Procedure:

    • Dissolve this compound in acetic acid.

    • Add N-bromosuccinimide in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone.

Predicted Reaction: Acylation of this compound with acetyl chloride is expected to yield 7-acetylthis compound.

Experimental Protocol:

  • Reagents: this compound, Acetyl Chloride (CH₃COCl), Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Suspend aluminum chloride in dichloromethane at 0 °C.

    • Add acetyl chloride dropwise to the suspension.

    • Add a solution of this compound in dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

    • Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Summary of Predicted Reactions

Reaction TypeElectrophileReagentsPredicted Major Product
NitrationNO₂⁺KNO₃ / H₂SO₄7-Nitrothis compound
BrominationBr⁺NBS / Acetic Acid7-Bromothis compound
AcylationCH₃CO⁺CH₃COCl / AlCl₃7-Acetylthis compound

Experimental Workflow

The general workflow for performing and analyzing the electrophilic substitution reactions of this compound is outlined below.

G cluster_workflow General Experimental Workflow A Reactant Preparation (this compound) B Electrophilic Substitution Reaction (Nitration, Halogenation, Acylation) A->B Add Reagents C Work-up and Extraction B->C Quench Reaction D Purification (Chromatography/Recrystallization) C->D Crude Product E Characterization (NMR, MS, IR) D->E Purified Product F Final Product E->F

Caption: A generalized workflow for the synthesis and analysis of substituted this compound.

Conclusion

This technical guide provides a predictive framework for the electrophilic substitution reactions of this compound. Based on the electronic effects of the 4-hydroxymethyl substituent and literature precedents for analogous compounds, substitution is expected to occur predominantly at the 7-position. The provided experimental protocols offer a starting point for the synthesis of novel 7-substituted this compound derivatives, which can serve as valuable building blocks in drug discovery and materials science. It is important to note that while these predictions are based on sound chemical principles, empirical validation is necessary to confirm the regioselectivity and optimize reaction conditions.

References

Navigating the Stability and Storage of Benzo[b]thiophen-4-ylmethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzo[b]thiophen-4-ylmethanol, a crucial consideration for researchers, scientists, and professionals in drug development. Due to the limited availability of specific stability data for this particular isomer, this guide synthesizes information from structurally related compounds, namely Benzo[b]thiophen-2-ylmethanol and the general class of thiophene derivatives, to provide a robust framework for handling and storage.

Core Stability Profile

Summary of Inferred Stability and Storage Recommendations
ParameterRecommendation / ObservationBasis of Recommendation
Storage Temperature Store in a cool, well-ventilated area. A refrigerated environment (2-8°C) is advisable for long-term storage to minimize potential degradation. For general thiophene, storage below +30°C is recommended.General guidelines for thiophene derivatives and related compounds.
Light Exposure Store in a dark place, protected from light.Recommendation for the isomeric Benzo[b]thiophen-2-ylmethanol.
Moisture/Humidity Keep in a tightly sealed container in a dry environment. The 2-ylmethanol isomer is noted to be moisture-sensitive.Safety Data Sheet for Benzo[b]thiophen-2-ylmethanol.
Air/Oxygen While no specific data is available, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent potential oxidation, especially for long-term storage.General chemical principle for potentially air-sensitive compounds.
Incompatible Materials Avoid contact with strong oxidizing agents and nitrates.General incompatibility for the thiophene class of compounds.

Potential Degradation Pathways

The chemical structure of this compound, featuring a hydroxyl group attached to a methylene bridge on a benzothiophene core, suggests potential degradation pathways under certain conditions.

  • Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde (Benzo[b]thiophen-4-carbaldehyde) and subsequently the carboxylic acid (Benzo[b]thiophen-4-carboxylic acid). This process can be accelerated by heat, light, and the presence of oxidizing agents.

  • Polymerization/Decomposition: At elevated temperatures, complex degradation and polymerization reactions may occur, typical for many organic compounds.

Experimental Protocols: General Handling and Storage Workflow

The following experimental workflow is recommended for handling and storing this compound to maintain its integrity.

G Figure 1. Recommended Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_storage Post-Use Storage Receipt Receive Compound Inspect Inspect Container for Integrity Receipt->Inspect InitialStore Store in a Cool, Dark, and Dry Place (2-8°C Recommended) Inspect->InitialStore Equilibrate Equilibrate Container to Room Temperature Before Opening InitialStore->Equilibrate Weigh Weigh Required Amount in a Controlled (Dry) Atmosphere Equilibrate->Weigh Dissolve Dissolve in Appropriate Anhydrous Solvent Weigh->Dissolve Reseal Purge Headspace with Inert Gas (e.g., Argon) Dissolve->Reseal Seal Seal Container Tightly Reseal->Seal ReturnStore Return to Designated Storage (2-8°C) Seal->ReturnStore

Caption: A logical workflow for the safe handling and storage of this compound.

Logical Decision Tree for Storage Conditions

To ensure the long-term stability of this compound, the following decision tree can be utilized when determining the appropriate storage conditions.

G Figure 2. Decision Tree for Storage Conditions Start Determine Storage Duration and Purity Requirements Duration Long-Term (> 1 month) or High Purity Needed? Start->Duration ShortTerm Short-Term (< 1 month) or Standard Purity Duration->ShortTerm No LongTermYes Store at 2-8°C Under Inert Atmosphere In a Dark, Dry Location Duration->LongTermYes Yes ShortTermYes Store at Room Temperature (below 30°C) In a Tightly Sealed Container In a Dark, Dry Location ShortTerm->ShortTermYes

Caption: A decision-making diagram for selecting appropriate storage conditions.

Conclusion

While direct, quantitative stability data for this compound remains elusive, a conservative approach to its storage and handling is warranted based on the known properties of its structural analogs. By adhering to the recommendations outlined in this guide—namely, storage in a cool, dark, and dry environment, and avoidance of incompatible materials—researchers can significantly mitigate the risk of degradation and ensure the integrity of their samples for scientific investigation. Further studies are encouraged to elucidate the specific stability profile and degradation kinetics of this compound.

An In-depth Technical Guide on Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the physicochemical properties of Benzo[b]thiophen-4-ylmethanol, a heterocyclic building block relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular FormulaC9H8OS
Molecular Weight164.22 g/mol
CAS Number51830-54-7

Table 1: Key physicochemical data for this compound.[1][2]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C9H8OS C9H8OS Molecular Formula->C9H8OS 164.22 164.22 Molecular Weight->164.22

Figure 1: Relationship between the compound and its molecular properties.

References

Methodological & Application

Application Notes and Protocols: Benzo[b]thiophen-4-ylmethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic properties. Benzo[b]thiophen-4-ylmethanol, a versatile building block, offers a key entry point for the synthesis of a diverse array of functionalized benzo[b]thiophene derivatives. The hydroxylmethyl group at the 4-position can be readily transformed into various other functional groups, enabling the construction of complex molecules with potential therapeutic or material science applications. This document provides detailed application notes and experimental protocols for the utilization of this compound as a starting material in organic synthesis.

Key Synthetic Transformations

This compound serves as a precursor for several key chemical transformations, including oxidation to the corresponding aldehyde, conversion to benzylic halides, and formation of ethers and esters. These transformations open avenues for further molecular elaboration through reactions such as nucleophilic substitution, cross-coupling reactions, and condensations.

Diagram of Synthetic Pathways from this compound

G start This compound aldehyde Benzo[b]thiophene-4-carbaldehyde start->aldehyde Oxidation (e.g., PCC, DMP) halide 4-(Halomethyl)benzo[b]thiophene (X = Cl, Br) start->halide Halogenation (e.g., SOCl₂, PBr₃) ether 4-(Alkoxymethyl)benzo[b]thiophene start->ether Williamson Ether Synthesis (NaH, R-X) ester Benzo[b]thiophen-4-ylmethyl Ester start->ester Esterification (RCOCl, Pyridine) amine 4-((Dialkylamino)methyl)benzo[b]thiophene halide->amine Nucleophilic Substitution (R₂NH) nitrile Benzo[b]thiophen-4-ylacetonitrile halide->nitrile Nucleophilic Substitution (NaCN)

Caption: Key synthetic transformations starting from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound.

Protocol 1: Oxidation to Benzo[b]thiophene-4-carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a crucial intermediate for various subsequent reactions like Wittig reactions, reductive aminations, and condensations.

Reaction Scheme:

G This compound This compound Benzo[b]thiophene-4-carbaldehyde Benzo[b]thiophene-4-carbaldehyde This compound->Benzo[b]thiophene-4-carbaldehyde PCC, DCM, rt

Caption: Oxidation of this compound to the corresponding aldehyde.

Materials:

Reagent/SolventCAS NumberMolar Mass ( g/mol )Quantity
This compound51830-54-7164.221.0 g
Pyridinium chlorochromate (PCC)26299-14-9215.561.5 eq
Dichloromethane (DCM), anhydrous75-09-284.9320 mL
Silica gel7631-86-9-As needed

Procedure:

  • To a stirred solution of this compound (1.0 g, 6.09 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add pyridinium chlorochromate (PCC) (1.97 g, 9.14 mmol, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether (3 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzo[b]thiophene-4-carbaldehyde.

Expected Yield: 80-90%

Characterization Data:

CompoundForm1H NMR (CDCl3, δ ppm)
Benzo[b]thiophene-4-carbaldehydeYellow solid10.2 (s, 1H, CHO), 8.0-7.8 (m, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H)
Protocol 2: Synthesis of 4-(Bromomethyl)benzo[b]thiophene

This protocol details the conversion of the alcohol to a benzylic bromide, a reactive intermediate for nucleophilic substitution reactions to introduce a variety of functional groups.

Reaction Scheme:

G This compound This compound 4-(Bromomethyl)benzo[b]thiophene 4-(Bromomethyl)benzo[b]thiophene This compound->4-(Bromomethyl)benzo[b]thiophene PBr₃, Et₂O, 0 °C to rt

Caption: Bromination of this compound.

Materials:

Reagent/SolventCAS NumberMolar Mass ( g/mol )Quantity
This compound51830-54-7164.221.0 g
Phosphorus tribromide (PBr3)7789-60-8270.690.5 eq
Diethyl ether (Et2O), anhydrous60-29-774.1225 mL

Procedure:

  • Dissolve this compound (1.0 g, 6.09 mmol) in anhydrous diethyl ether (25 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.82 g, 3.05 mmol, 0.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude 4-(Bromomethyl)benzo[b]thiophene can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel (eluent: hexane).

Expected Yield: 85-95%

Characterization Data:

CompoundForm1H NMR (CDCl3, δ ppm)
4-(Bromomethyl)benzo[b]thiopheneColorless oil7.9-7.7 (m, 2H, Ar-H), 7.5-7.3 (m, 3H, Ar-H), 4.8 (s, 2H, CH₂Br)

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are valuable intermediates in the development of new pharmaceuticals and organic materials. For instance, the aldehyde can be used to synthesize chalcones and imines, which are known to possess a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties. The benzylic halides are precursors to amines and ethers that can be incorporated into more complex drug-like molecules. In materials science, functionalized benzo[b]thiophenes are explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their tunable electronic properties.

Summary of Quantitative Data

Starting MaterialProductReagentsSolventTime (h)Yield (%)
This compoundBenzo[b]thiophene-4-carbaldehydePCCDCM2-480-90
This compound4-(Bromomethyl)benzo[b]thiophenePBr3Et2O12-1685-95

Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields are indicative and may vary depending on the specific reaction conditions and scale.

Application Notes and Protocols: Synthesis of Brexpiprazole Intermediate Analogs from Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The synthesis of brexpiprazole involves the coupling of two key fragments: 7-(4-chlorobutoxy)quinolin-2(1H)-one and 1-(benzo[b]thiophen-4-yl)piperazine. The latter is a critical intermediate, and its synthesis is a focal point of process development.

This document outlines a synthetic pathway for a structural analog of a key brexpiprazole intermediate, starting from Benzo[b]thiophen-4-ylmethanol. It is important to note that the direct synthesis of the established brexpiprazole intermediate, 1-(benzo[b]thiophen-4-yl)piperazine, from this compound is not feasible without the removal of the benzylic carbon. The procedures detailed below describe the synthesis of 1-(benzo[b]thiophen-4-ylmethyl)piperazine , a structural analog where the piperazine moiety is connected to the benzo[b]thiophene ring via a methylene bridge. This analog can serve as a reference compound for further drug discovery and development activities.

The described synthetic route is a two-step process:

  • Chlorination: Conversion of this compound to 4-(chloromethyl)benzo[b]thiophene.

  • N-Alkylation: Reaction of 4-(chloromethyl)benzo[b]thiophene with piperazine to yield 1-(benzo[b]thiophen-4-ylmethyl)piperazine.

This document provides detailed experimental protocols for these steps, along with tabulated data for expected yields and purity.

Synthetic Pathway Overview

The logical workflow for the synthesis of the brexpiprazole intermediate analog from this compound is depicted below.

A This compound B 4-(Chloromethyl)benzo[b]thiophene A->B Thionyl Chloride (SOCl2) Inert Solvent (e.g., DCM) 0°C to RT C 1-(Benzo[b]thiophen-4-ylmethyl)piperazine (Brexpiprazole Intermediate Analog) B->C Piperazine Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Reflux

Caption: Proposed synthetic route to a brexpiprazole intermediate analog.

Data Presentation

The following tables summarize the expected quantitative data for each synthetic step. These values are representative of typical yields and purities for analogous reactions.

Table 1: Synthesis of 4-(Chloromethyl)benzo[b]thiophene

ParameterValue
Starting MaterialThis compound
ReagentThionyl Chloride
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield 85-95%
Purity (by HPLC) >95%

Table 2: Synthesis of 1-(Benzo[b]thiophen-4-ylmethyl)piperazine

ParameterValue
Starting Material4-(Chloromethyl)benzo[b]thiophene
ReagentPiperazine (excess)
BasePotassium Carbonate (K₂CO₃)
SolventAcetonitrile
Reaction TemperatureReflux (approx. 82 °C)
Reaction Time6-8 hours
Typical Yield 70-85%
Purity (by HPLC) >98%

Experimental Protocols

Protocol 1: Synthesis of 4-(Chloromethyl)benzo[b]thiophene

This protocol details the conversion of a benzylic alcohol to a benzylic chloride using thionyl chloride. The reaction proceeds via a chlorosulfite intermediate.

G cluster_materials Materials & Reagents cluster_procedure Experimental Procedure A This compound P1 Dissolve this compound in anhydrous DCM in a flask under N2. A->P1 B Thionyl Chloride (SOCl2) P3 Add thionyl chloride dropwise to the stirred solution. B->P3 C Dichloromethane (DCM, anhydrous) C->P1 D Saturated NaHCO3 solution P8 Wash with saturated NaHCO3, water, and brine. D->P8 E Brine E->P8 F Anhydrous Na2SO4 P9 Dry the organic layer over anhydrous Na2SO4. F->P9 P2 Cool the solution to 0°C in an ice bath. P1->P2 P2->P3 P4 Allow the reaction to warm to room temperature and stir for 2-4 hours. P3->P4 P5 Monitor reaction completion by TLC. P4->P5 P6 Quench by carefully adding to ice-cold water. P5->P6 P7 Separate the organic layer. P6->P7 P7->P8 P8->P9 P10 Concentrate under reduced pressure to obtain the crude product. P9->P10 P11 Purify by column chromatography if necessary. P10->P11

Caption: Workflow for the synthesis of 4-(chloromethyl)benzo[b]thiophene.

Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)benzo[b]thiophene.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of 1-(Benzo[b]thiophen-4-ylmethyl)piperazine

This protocol describes the nucleophilic substitution reaction between the synthesized benzylic chloride and piperazine to form the target intermediate analog.

G cluster_materials Materials & Reagents cluster_procedure Experimental Procedure A 4-(Chloromethyl)benzo[b]thiophene P2 Add a solution of 4-(chloromethyl)benzo[b]thiophene (1 eq) in acetonitrile. A->P2 B Piperazine P1 Combine piperazine (5 eq) and K2CO3 (2 eq) in anhydrous acetonitrile. B->P1 C Potassium Carbonate (K2CO3) C->P1 D Acetonitrile (anhydrous) D->P1 D->P2 E Water P7 Dissolve the residue in DCM and wash with water. E->P7 F Dichloromethane (DCM) F->P7 P8 Extract the aqueous layer with DCM. F->P8 G Anhydrous Na2SO4 P9 Combine organic layers, dry over anhydrous Na2SO4, and concentrate. G->P9 P1->P2 P3 Heat the mixture to reflux and stir for 6-8 hours. P2->P3 P4 Monitor reaction completion by TLC. P3->P4 P5 Cool the mixture to room temperature and filter off the solids. P4->P5 P6 Concentrate the filtrate under reduced pressure. P5->P6 P6->P7 P7->P8 P8->P9 P10 Purify the crude product by column chromatography. P9->P10

Caption: Workflow for the N-alkylation of piperazine.

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add piperazine (5.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (20 mL per gram of the chloride).

  • Addition of Alkylating Agent: Add a solution of 4-(chloromethyl)benzo[b]thiophene (1.0 eq) in anhydrous acetonitrile to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., DCM:Methanol 9:1 with a trace of ammonia).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with water to remove excess piperazine and salts. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to give the crude product.

  • Purification: Purify the crude 1-(benzo[b]thiophen-4-ylmethyl)piperazine by silica gel column chromatography to obtain the final product.

Concluding Remarks

The protocols provided herein offer a viable synthetic route to 1-(benzo[b]thiophen-4-ylmethyl)piperazine, a structural analog of a key brexpiprazole intermediate, starting from this compound. These application notes are intended to guide researchers in the synthesis of this and similar compounds for further investigation in the field of medicinal chemistry and drug development. Careful execution of these procedures and appropriate analytical characterization are essential for obtaining the desired products with high purity and yield.

Application Notes and Protocols: Pharmacological Profile of Benzo[b]thiophen-4-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacological profile of Benzo[b]thiophen-4-ylmethanol derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The following sections detail their synthesis, pharmacological actions, and the experimental protocols utilized to determine their efficacy, with a focus on their potential as anticancer and kinase inhibitory agents.

Introduction

Benzo[b]thiophene derivatives are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse therapeutic applications.[1] The core structure, a fusion of a benzene and a thiophene ring, serves as a versatile pharmacophore. Modifications at various positions of this scaffold have led to the development of compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document specifically focuses on derivatives featuring a methanol group at the 4-position of the benzo[b]thiophene ring, exploring their synthesis, biological evaluation, and mechanism of action.

Data Presentation: Biological Activities

The following table summarizes the quantitative data on the biological activities of various this compound derivatives and related compounds.

Compound IDTargetAssay TypeIC50 / GI50Cell Line(s)Reference
IPBT (3-iodo-2-phenylbenzo[b]thiophene) Apoptosis InductionCytotoxicity AssayEC50: 63.74 µMCaco-2[2]
EC50: 67.04 µMHepG2[2]
EC50: 146.75 µMHeLa[2]
EC50: 110.84 µMIshikawa[2]
EC50: 127.59 µMLNCaP[2]
EC50: 126.67 µMMDA-MB-231[2]
EC50: 76.72 µMPanc-1[2]
Compound 5 Tubulin PolymerizationGrowth InhibitionGI50: 10.0 - 90.9 nM85% of NCI-60 cell lines[3]
Analog 6 Tubulin PolymerizationGrowth InhibitionGI50: 21.1 - 98.9 nM96% of NCI-60 cell lines[3]
E-isomer 13 Tubulin PolymerizationGrowth InhibitionGI50: < 10.0 nMMost of NCI-60 cell lines[3]

Experimental Protocols

Synthesis of (4,7-Dimethoxybenzo[b]thiophen-2-yl)methanol[4]

A detailed protocol for a closely related derivative provides a template for the synthesis of this compound.

Materials:

  • 4,7-Dimethoxybenzo[b]thiophene-2-carboxylic acid methyl ester

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4,7-Dimethoxybenzo[b]thiophene-2-carboxylic acid methyl ester (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add LiAlH4 (4 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, heat the suspension at 45 °C for 1 hour.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of a 2:1 mixture of EtOAc/H2O.

  • Filter the resulting precipitate and wash it thoroughly with EtOAc.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure (4,7-Dimethoxybenzo[b]thiophen-2-yl)methanol.

In Vitro Anticancer Activity Assay[2]

Cell Culture:

  • Human cancer cell lines (e.g., MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, and Ishikawa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., IPBT) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the EC50 values.

Anti-Inflammatory Activity Assay[2]

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in 96-well plates and incubate overnight.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the inhibitory effect of the compound on NO production.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways for this compound derivatives are still under investigation, related benzo[b]thiophene compounds have been shown to exert their effects through various mechanisms, primarily as kinase inhibitors and inducers of apoptosis.

Kinase Inhibition: Several benzo[b]thiophene derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

Apoptosis Induction: The anticancer activity of some benzo[b]thiophene derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of pro-apoptotic and anti-apoptotic gene expression. For instance, the novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53 in cancer cells.[2]

Below are diagrams illustrating a general experimental workflow for evaluating the anticancer activity of these compounds and a simplified representation of a kinase inhibition pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis cell_migration Cell Migration Assay cytotoxicity->cell_migration colony_formation Colony Formation Assay cytotoxicity->colony_formation gene_expression Gene Expression Analysis (e.g., qPCR) apoptosis->gene_expression protein_analysis Protein Analysis (e.g., Western Blot) apoptosis->protein_analysis kinase_assay Kinase Inhibition Assay gene_expression->kinase_assay protein_analysis->kinase_assay

Anticancer Evaluation Workflow

kinase_inhibition_pathway Derivative This compound Derivative Derivative->Inhibition Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibition->Kinase

Kinase Inhibition Pathway

References

Application Notes and Protocols for the Reduction of Benzo[b]thiophene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical reduction of benzo[b]thiophene-4-carboxylic acid to (benzo[b]thiophen-4-yl)methanol. The protocols outlined below are based on established methods for the reduction of carboxylic acids, offering two primary routes utilizing Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) complexes. These methods are widely applicable in organic synthesis and are crucial for the preparation of alcohol derivatives from their corresponding carboxylic acids.

Introduction

Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. The reduction of the carboxylic acid moiety at the 4-position to a primary alcohol yields (benzo[b]thiophen-4-yl)methanol, a versatile intermediate for further functionalization. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the molecule. Lithium aluminum hydride is a potent, non-selective reducing agent, while borane offers a milder and more chemoselective alternative.[1][2][3][4]

Reaction Scheme

Figure 1: General reaction scheme for the reduction of benzo[b]thiophene-4-carboxylic acid to (benzo[b]thiophen-4-yl)methanol.

Quantitative Data Summary

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
LiAlH₄Dry THF or Et₂O0 to reflux2 - 1285 - 95>95
BH₃-THF complexDry THF0 to 651 - 680 - 90>95

Table 1: Representative quantitative data for the reduction of aromatic carboxylic acids.

Experimental Protocols

Safety Precautions:

  • Both Lithium Aluminum Hydride and Borane are highly reactive and moisture-sensitive. All reactions must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3][5]

  • Borane and its complexes are toxic and flammable.[6]

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of benzo[b]thiophene-4-carboxylic acid to (benzo[b]thiophen-4-yl)methanol using the powerful reducing agent, lithium aluminum hydride.[1][2][3][7][8][9][10][11]

Materials:

  • Benzo[b]thiophene-4-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Distilled water

  • 10% Sulfuric Acid (H₂SO₄) or saturated aqueous Sodium Sulfate (Na₂SO₄) solution

  • Sodium Hydroxide (NaOH) solution (e.g., 15%)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (typically 2-4 molar equivalents) in anhydrous THF or diethyl ether under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve benzo[b]thiophene-4-carboxylic acid (1 molar equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C for a short period and then allowed to warm to room temperature or gently refluxed (e.g., in THF at ~65 °C) to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the dropwise addition of distilled water, followed by a 15% aqueous solution of sodium hydroxide, and then again with distilled water (Fieser workup). Alternatively, a saturated aqueous solution of Na₂SO₄ can be added dropwise until the grey precipitate turns white and is easily filterable. A common quenching procedure involves the sequential addition of 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water for every 'x' grams of LiAlH₄ used.

  • Work-up and Isolation: Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings.

  • Extraction: If necessary, extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, (benzo[b]thiophen-4-yl)methanol, can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃-THF)

This protocol provides a milder alternative for the reduction of benzo[b]thiophene-4-carboxylic acid using a borane-THF complex.[1][2][4][6][12] This method is often preferred for its higher chemoselectivity.[12][13]

Materials:

  • Benzo[b]thiophene-4-carboxylic acid

  • Borane-Tetrahydrofuran complex solution (e.g., 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve benzo[b]thiophene-4-carboxylic acid (1 molar equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add the Borane-THF complex solution (typically 2-3 molar equivalents) dropwise via the dropping funnel to the stirred solution of the carboxylic acid.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The reaction can be gently heated (e.g., to 50-65 °C) to drive it to completion. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

  • Work-up: Remove the solvents under reduced pressure. Add dilute HCl to the residue and stir for a short period to hydrolyze the borate esters.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude (benzo[b]thiophen-4-yl)methanol by column chromatography on silica gel or recrystallization.

Visualizations

Experimental Workflow for LiAlH₄ Reduction

LiAlH4_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble oven-dried glassware under N₂/Ar reagents 2. Suspend LiAlH₄ in dry THF at 0°C setup->reagents addition 3. Add benzo[b]thiophene-4-carboxylic acid solution dropwise reagents->addition react 4. Stir at RT or reflux | Monitor by TLC addition->react quench 5. Quench excess LiAlH₄ at 0°C react->quench filter 6. Filter aluminum salts quench->filter extract 7. Extract with organic solvent filter->extract dry 8. Dry and concentrate extract->dry purify 9. Purify product dry->purify Borane_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve substrate in dry THF under N₂/Ar addition 2. Add BH₃-THF complex dropwise at 0°C setup->addition react 3. Stir at RT or heat | Monitor by TLC addition->react quench 4. Quench excess BH₃ with MeOH at 0°C react->quench hydrolyze 5. Hydrolyze borate esters with dilute HCl quench->hydrolyze extract 6. Extract with organic solvent and wash hydrolyze->extract dry 7. Dry and concentrate extract->dry purify 8. Purify product dry->purify

References

Application Notes and Protocols for the Catalytic Oxidation of Benzo[b]thiophen-4-ylmethanol to Benzo[b]thiophene-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of Benzo[b]thiophen-4-ylmethanol to its corresponding aldehyde, Benzo[b]thiophene-4-carbaldehyde. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The following sections detail several reliable methods, present comparative data, and offer step-by-step experimental procedures.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups or heterocyclic systems, such as the sulfur-containing Benzo[b]thiophene moiety, the choice of a mild and selective oxidant is critical to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. This document outlines three widely applicable and effective methods for this conversion: Manganese Dioxide (MnO2) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation.

Comparative Overview of Catalytic Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, and tolerance of other functional groups. The table below summarizes the key aspects of the recommended methods for the oxidation of this compound.

MethodOxidant/CatalystCo-reagents/SolventTemperature (°C)Typical Reaction Time (h)Key AdvantagesCommon Work-up
Manganese Dioxide Oxidation Activated MnO₂ (large excess)Dichloromethane (DCM) or ChloroformRoom Temperature2 - 24Mild, selective for benzylic/allylic alcohols, heterogeneous (easy filtration).[1]Filtration of MnO₂, solvent evaporation.
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)Room Temperature1 - 4Mild, neutral conditions, high yields, broad functional group tolerance.[2][3][4][5][6]Quenching with sodium thiosulfate, extraction.
Swern Oxidation Oxalyl Chloride, Dimethyl Sulfoxide (DMSO)Triethylamine (TEA), Dichloromethane (DCM)-78 to Room Temperature0.5 - 2High yields, mild conditions, suitable for sensitive substrates.[7][8][9]Quenching with water or buffer, extraction.

Experimental Protocols

Detailed, step-by-step protocols for each of the highlighted oxidation methods are provided below.

Protocol 1: Oxidation with Activated Manganese Dioxide

This method relies on the use of a large excess of activated manganese dioxide, a mild and selective heterogeneous oxidant for benzylic alcohols.[10][11]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or a pad of silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 equivalent) in dichloromethane (approximately 0.1 M concentration) in a round-bottom flask, add activated manganese dioxide (10-20 equivalents by weight).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude Benzo[b]thiophene-4-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes with high selectivity.[3][4][6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base, to afford the aldehyde under very mild, low-temperature conditions.[8][12][9][13]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask or a three-neck flask with a thermometer

  • Dry ice/acetone bath

  • Syringes

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (approximately 0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution via syringe, keeping the internal temperature below -65 °C.

  • Stir the mixture at -78 °C for 15 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane via syringe, again maintaining the temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -65 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualized Workflows

The following diagrams illustrate the general experimental workflow for the catalytic oxidation and a logical approach to catalyst screening and optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Solvent C Combine Reactants at Specific Temperature A->C B Prepare Oxidant/Catalyst Solution B->C D Monitor Reaction by TLC/LC-MS C->D Stir E Quench Reaction / Filter Catalyst D->E Reaction Complete F Aqueous Work-up & Extraction E->F G Dry, Concentrate & Purify F->G H Final Product: Benzo[b]thiophene-4-carbaldehyde G->H

Caption: General experimental workflow for the oxidation of this compound.

G Start Select Initial Oxidation Method (e.g., MnO2, DMP, Swern) Run Perform Small-Scale Test Reaction Start->Run Analyze Analyze Yield and Purity (TLC, LC-MS, NMR) Run->Analyze Decision Acceptable Result? Analyze->Decision Optimize Optimize Conditions (Temp, Time, Equivalents) Decision->Optimize No, but promising NewMethod Select Alternative Method Decision->NewMethod No, poor result ScaleUp Scale-up Reaction Decision->ScaleUp Yes Optimize->Run NewMethod->Run

Caption: Logical workflow for catalyst screening and reaction optimization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dess-Martin Periodinane is potentially explosive and should be handled with care.[5]

  • The Swern oxidation generates volatile and odorous dimethyl sulfide and toxic carbon monoxide.[9] The work-up should be performed carefully in a fume hood.

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme caution.

References

protocol for the synthesis of benzo[b]thiophene-4-carboxylic acid from Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides a detailed protocol for the synthesis of benzo[b]thiophene-4-carboxylic acid from Benzo[b]thiophen-4-ylmethanol. The described method utilizes a Jones oxidation, a robust and well-established procedure for the oxidation of primary alcohols to carboxylic acids.[1][2][3] This protocol is intended for researchers and professionals in the fields of organic chemistry and drug development. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided. Safety precautions, particularly concerning the handling of chromium reagents, are emphasized.

Introduction

Benzo[b]thiophene derivatives are significant heterocyclic compounds frequently found in the core structures of various pharmaceuticals and functional materials. The synthesis of substituted benzo[b]thiophene-4-carboxylic acids is a key step in the development of new chemical entities. This application note details the conversion of this compound to its corresponding carboxylic acid via a Jones oxidation. The Jones reagent, a solution of chromium trioxide in sulfuric acid and water, is a powerful oxidizing agent capable of efficiently converting primary alcohols to carboxylic acids.[1][3][4] While effective, the carcinogenic nature of Cr(VI) compounds necessitates careful handling and disposal.[3][4]

Reaction Scheme

Quantitative Data Summary

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/MassEquivalents
This compound164.221.0164.2 mg1.0
Chromium Trioxide (CrO₃)99.992.0200 mg2.0
Concentrated Sulfuric Acid (H₂SO₄)98.08~3.50.2 mL-
Acetone58.08-10 mL-
Isopropanol60.10-~1-2 mL-
Water18.02-As needed-
Diethyl Ether (or Ethyl Acetate)74.12-As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate142.04-As needed-

Note: The equivalents for chromium trioxide are based on the stoichiometry for the oxidation of a primary alcohol to a carboxylic acid.

Experimental Protocol

4.1. Preparation of the Jones Reagent

  • Caution: Chromium trioxide is highly toxic and a known carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Carefully dissolve 2.0 g of chromium trioxide (CrO₃) in 2.0 mL of concentrated sulfuric acid (H₂SO₄).

  • Slowly and with cooling (ice bath), add 6.0 mL of deionized water to the chromium trioxide/sulfuric acid mixture. The resulting solution is the Jones Reagent (approximately 2.67 M).

4.2. Oxidation of this compound

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 164.2 mg (1.0 mmol) of this compound in 10 mL of acetone.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring vigorously, add the prepared Jones Reagent dropwise to the solution of the alcohol. The addition should be slow to maintain the reaction temperature below 10 °C. A color change from orange/red to green/brown is typically observed as the Cr(VI) is reduced to Cr(III).[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the orange/red color of excess Cr(VI) disappears and a green solution of Cr(III) salts persists.[4]

4.3. Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash them with deionized water (2 x 20 mL) followed by a saturated sodium bicarbonate solution (2 x 20 mL) to extract the carboxylic acid product into the aqueous layer.

  • Carefully acidify the combined bicarbonate washes to pH 1-2 with concentrated HCl. This will precipitate the benzo[b]thiophene-4-carboxylic acid.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the product under vacuum to obtain benzo[b]thiophene-4-carboxylic acid.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Safety Precautions

  • Chromium Compounds: Chromium(VI) compounds are toxic, corrosive, and carcinogenic. Always handle them in a fume hood with appropriate PPE.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Handle with care and appropriate PPE.

  • Organic Solvents: Acetone and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

  • Quenching: The quenching of the reaction with isopropanol can be exothermic. Add the isopropanol slowly.

  • Waste Disposal: All chromium-containing waste must be disposed of according to institutional and local regulations for heavy metal waste.

Experimental Workflow Diagram

experimental_workflow cluster_reagent_prep Jones Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification CrO3 Chromium Trioxide (CrO₃) JonesReagent Jones Reagent CrO3->JonesReagent Dissolve H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->JonesReagent Dissolve Water Deionized Water Water->JonesReagent Add slowly StartMat This compound in Acetone ReactionMix Reaction Mixture StartMat->ReactionMix Add Jones Reagent (0°C) ReactionMix->ReactionMix QuenchedMix Quenched Reaction ReactionMix->QuenchedMix Quench Isopropanol Isopropanol Isopropanol->QuenchedMix Extraction Aqueous Extraction (H₂O, Ether/EtOAc) QuenchedMix->Extraction BicarbWash Bicarbonate Wash Extraction->BicarbWash Acidification Acidification (HCl) BicarbWash->Acidification Filtration Vacuum Filtration Acidification->Filtration Product Benzo[b]thiophene-4-carboxylic Acid Filtration->Product

Caption: Experimental workflow for the synthesis of benzo[b]thiophene-4-carboxylic acid.

Discussion

The Jones oxidation is a reliable method for the synthesis of benzo[b]thiophene-4-carboxylic acid from the corresponding primary alcohol. The reaction is typically high-yielding, though careful control of the reaction temperature during the addition of the Jones reagent is crucial to minimize side reactions. The work-up procedure is designed to separate the acidic product from neutral organic impurities and the inorganic chromium salts. The final product is typically a solid that can be purified by recrystallization if necessary. While effective, the environmental and health concerns associated with chromium reagents may lead researchers to consider alternative, milder oxidation methods, such as those employing TEMPO catalysts.[5][6][7]

References

Application of Benzo[b]thiophen-4-ylmethanol in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols detailing the utility of Benzo[b]thiophen-4-ylmethanol as a versatile starting material in the synthesis of potent kinase inhibitors. The focus is on leveraging this building block to create derivatives targeting key kinases implicated in various disease pathways.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The benzo[b]thiophene scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding site of numerous kinases. This compound, with its reactive hydroxyl group at the 4-position, offers a unique anchor for chemical modification, enabling the synthesis of diverse libraries of kinase inhibitors. While direct utilization of this compound is not extensively documented in publicly available literature for kinase inhibitor synthesis, its conversion to more versatile intermediates like 4-formylbenzo[b]thiophene or 4-halobenzo[b]thiophenes opens up a plethora of synthetic possibilities.

Synthetic Workflow Overview

The general synthetic strategy involves a two-stage process. The first stage is the conversion of this compound into a more reactive intermediate. The second stage involves the elaboration of this intermediate into various kinase inhibitor scaffolds.

Synthetic Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Kinase Inhibitor Synthesis Start This compound Intermediate1 4-Formylbenzo[b]thiophene Start->Intermediate1 Oxidation Intermediate2 4-Halobenzo[b]thiophene Start->Intermediate2 Halogenation Inhibitor1 Condensation Reactions (e.g., with active methylene compounds) Intermediate1->Inhibitor1 Inhibitor2 Coupling Reactions (e.g., Suzuki, Sonogashira) Intermediate2->Inhibitor2 Inhibitor3 Cyclization Reactions (to form heterocyclic scaffolds) Inhibitor1->Inhibitor3 Inhibitor2->Inhibitor3

Synthetic workflow from this compound.

Quantitative Data: Benzo[b]thiophene-Based Kinase Inhibitors

The benzo[b]thiophene scaffold has been successfully incorporated into inhibitors targeting a range of kinases. The following tables summarize the inhibitory activities of selected benzo[b]thiophene derivatives.

Table 1: Inhibitory Activity of 4-Substituted Benzo[b]thiophene-2-carboxamidines against Urokinase-type Plasminogen Activator (uPA) [1][2]

CompoundSubstitution at 4-positionIC50 (nM)
1Iodo320
2Arylacetylene derivative133
3Vinyl stannane derivative70

Table 2: Inhibitory Activity of Benzo[b]thiophene Derivatives against Various Kinases

Compound ClassTarget Kinase(s)Key Structural FeaturesIC50 Range
Benzo[b]indeno[1,2-d]thiophen-6-onesDYRK1A, CLK1/CLK4, haspinTetracyclic core, 5-hydroxy or 5-methoxy substitution20 - 116 nM[3][4]
5-Hydroxybenzothiophene derivativesMulti-kinase (Clk4, DRAK1, haspin, etc.)5-hydroxy group, varied side chains11 - 353.3 nM
Benzo[b]thiophene carboxylatesBranched-chain α-ketoacid dehydrogenase kinase (BDK)Carboxylic acid at 2-position~3.19 µM[5]
Benzo[b]thiophene-chalconesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Chalcone moiety24.35 - 62.10 µM[6]

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Formylbenzo[b]thiophene

This protocol describes a standard oxidation reaction to convert the starting material into a key aldehyde intermediate.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Oxidant Addition: To the stirred solution, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel, washing with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-Formylbenzo[b]thiophene.

Protocol 2: Synthesis of a Chalcone-like Kinase Inhibitor Precursor

This protocol outlines the synthesis of a chalcone derivative from 4-Formylbenzo[b]thiophene, a common step in the synthesis of various kinase inhibitors.

Materials:

  • 4-Formylbenzo[b]thiophene (from Protocol 1)

  • An appropriately substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Mixture Preparation: In a round-bottom flask, dissolve 4-Formylbenzo[b]thiophene (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of NaOH or KOH dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A precipitate may form.

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Signaling Pathway Diagrams

The benzo[b]thiophene scaffold is a versatile core for inhibitors of various kinase-regulated signaling pathways.

DYRK1A_Signaling DYRK1A DYRK1A Substrates NFAT APP Tau DYRK1A->Substrates Phosphorylation CellularProcesses Neuronal Development Cell Proliferation Synaptic Plasticity Substrates->CellularProcesses Regulation Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->DYRK1A

Inhibition of the DYRK1A signaling pathway.

uPA_Signaling uPA Urokinase-type Plasminogen Activator Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Cell_Invasion Cancer Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->uPA

Inhibition of the uPA signaling cascade.

Conclusion

This compound, through its conversion to reactive intermediates, serves as a valuable starting point for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers in the field of drug discovery and development, facilitating the exploration of the benzo[b]thiophene scaffold for novel therapeutic agents. The versatility of this core structure continues to make it an attractive platform for the design of potent and selective kinase inhibitors.

References

Derivatization of the Hydroxyl Group of Benzo[b]thiophen-4-ylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene scaffolds are significant structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The derivatization of functional groups on this heterocyclic system is a key strategy in the development of new therapeutic agents. This document focuses on the derivatization of the hydroxyl group of Benzo[b]thiophen-4-ylmethanol, a primary alcohol attached to the 4-position of the benzo[b]thiophene ring. Modification of this hydroxyl group, for instance, through esterification or etherification, can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. These derivatives are valuable for structure-activity relationship (SAR) studies and for the generation of novel drug candidates.

While specific literature detailing the derivatization of this compound is not extensively available, this document provides detailed protocols for common and effective derivatization strategies for primary alcohols, which are directly applicable to this substrate. The following sections outline protocols for O-acetylation to form an ester and O-methylation to form an ether, along with a summary of expected quantitative data based on analogous reactions.

Data Presentation

The derivatization of the primary alcohol, this compound, can be achieved through various standard organic synthesis reactions. Below is a summary of expected outcomes for two common derivatization reactions: O-acetylation and O-methylation. The data presented are typical for these types of transformations on similar aromatic methanol substrates.

Derivative NameReaction TypeReagentsSolventTypical Yield (%)Typical Reaction Time (h)
Benzo[b]thiophen-4-ylmethyl acetateO-AcetylationAcetic anhydride, PyridineDichloromethane (DCM)>902 - 4
4-(Methoxymethyl)benzo[b]thiopheneO-MethylationSodium hydride (NaH), Methyl iodide (CH₃I)Tetrahydrofuran (THF)80 - 954 - 8

Experimental Protocols

The following are detailed experimental protocols for the O-acetylation and O-methylation of this compound.

Protocol 1: O-Acetylation of this compound

This protocol describes the conversion of the hydroxyl group to an acetate ester using acetic anhydride and pyridine.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added pyridine (2.0 eq).

  • The mixture is cooled to 0 °C in an ice bath with stirring.

  • Acetic anhydride (1.5 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The organic layer is washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Benzo[b]thiophen-4-ylmethyl acetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: O-Methylation of this compound (Williamson Ether Synthesis)

This protocol details the formation of a methyl ether from the hydroxyl group using sodium hydride and methyl iodide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the alkoxide.

  • The mixture is cooled back to 0 °C, and methyl iodide (1.5 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is partitioned between ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄ or MgSO₄.

  • The solvent is removed under reduced pressure to afford the crude 4-(Methoxymethyl)benzo[b]thiophene.

  • The crude product can be purified by column chromatography on silica gel if required.

Visualizations

The following diagrams illustrate the logical workflow of the described derivatization reactions.

O_Acetylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product SM1 This compound React Mix in DCM at 0°C, warm to RT, stir 2-4h SM1->React SM2 Acetic Anhydride SM2->React SM3 Pyridine SM3->React Workup Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Purify Column Chromatography (if necessary) Workup->Purify Product Benzo[b]thiophen-4-ylmethyl acetate Purify->Product

Caption: Workflow for the O-acetylation of this compound.

O_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product SM1 This compound Alkoxide Alkoxide formation in THF at 0°C to RT SM1->Alkoxide SM2 Sodium Hydride (NaH) SM2->Alkoxide SM3 Methyl Iodide (CH₃I) Alkylation Addition of CH₃I at 0°C, warm to RT, stir 4-8h SM3->Alkylation Alkoxide->Alkylation Workup Aqueous Workup (NH₄Cl, Brine) Alkylation->Workup Purify Column Chromatography (if necessary) Workup->Purify Product 4-(Methoxymethyl)benzo[b]thiophene Purify->Product

Caption: Workflow for the O-methylation of this compound.

Protecting Group Strategies for Benzo[b]thiophen-4-ylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for the hydroxyl moiety of Benzo[b]thiophen-4-ylmethanol. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. This document outlines the application of common protecting groups, including silyl ethers, alkoxymethyl ethers, and benzyl ethers, and provides detailed experimental protocols for their installation and removal.

Introduction

Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry and materials science.[1] Functionalization of these cores often requires the temporary protection of reactive groups. The primary alcohol of this compound is a nucleophilic site that can undergo unwanted side reactions under various conditions, such as oxidation, acylation, or in the presence of strong bases and organometallic reagents.[2][3][4] A robust protecting group strategy is therefore essential for the successful synthesis of complex molecules derived from this starting material.

The ideal protecting group should be:

  • Easy and high-yielding to install.

  • Stable to a wide range of reaction conditions.

  • Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[5]

This document explores three major classes of hydroxyl protecting groups applicable to this compound.

Protecting Group Selection and Stability

The choice of protecting group depends on the planned synthetic route and the stability of the group to subsequent reaction conditions. The following table summarizes the stability of common hydroxyl protecting groups to various reagents.

Protecting GroupAbbreviationStable ToLabile To
tert-Butyldimethylsilyl etherTBDMS or TBSBases, nucleophiles, mild oxidants/reductantsAcids, fluoride ions
Triisopropylsilyl etherTIPSBases, nucleophiles, mild oxidants/reductants, more stable to acid than TBSFluoride ions
Methoxymethyl etherMOMBases (pH 4-12), many oxidizing and reducing agents, nucleophilesStrong acids, Lewis acids
Benzyl etherBnAcids, bases, nucleophiles, mild oxidants/reductantsHydrogenolysis, strong acids, some oxidizing agents

Experimental Protocols

The following are generalized protocols that can be adapted for the protection and deprotection of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific applications.

Silyl Ether Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability, and selective removal under mild conditions.[6][7] The steric bulk of the substituents on the silicon atom dictates the stability of the resulting silyl ether.[8]

a) tert-Butyldimethylsilyl (TBDMS/TBS) Ether Protection

This procedure is based on the widely used Corey protocol.[6]

  • Reagents: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).

  • Protocol:

    • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add TBDMSCl (1.2 eq.) portion-wise to the solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

b) TBDMS/TBS Ether Deprotection

The cleavage of silyl ethers is most commonly achieved using a fluoride ion source.[4][9]

  • Reagents: TBDMS-protected this compound, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve the TBDMS-protected this compound (1.0 eq.) in THF.

    • Add TBAF solution (1.2 eq.) dropwise at room temperature.

    • Stir the reaction and monitor by TLC. The reaction is usually complete within 1-3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Diagram of Silyl Ether Protection/Deprotection Workflow

silyl_ether_workflow Substrate This compound Protected TBDMS-Protected Substrate Substrate->Protected TBDMSCl, Imidazole DMF, RT Deprotected This compound Protected->Deprotected TBAF, THF RT

Caption: General workflow for TBDMS protection and deprotection.

Methoxymethyl (MOM) Ether Protection

MOM ethers are stable to a wide range of nucleophilic and basic conditions but are readily cleaved by acids.[10][11]

a) MOM Ether Protection

  • Reagents: this compound, Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

  • Protocol:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Add DIPEA (1.5 eq.) to the solution and cool to 0 °C.

    • Add MOMCl (1.2 eq.) dropwise. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

b) MOM Ether Deprotection

Acid-catalyzed hydrolysis is the standard method for MOM group removal.[8][11]

  • Reagents: MOM-protected this compound, Hydrochloric acid (HCl), Methanol.

  • Protocol:

    • Dissolve the MOM-protected substrate (1.0 eq.) in methanol.

    • Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

    • Stir the mixture at room temperature or gently heat to 40-50 °C if necessary. Monitor by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by flash column chromatography.

Diagram of MOM Ether Protection/Deprotection Logic

mom_ether_logic Start Alcohol (R-OH) Protection Protection Start->Protection MOMCl, DIPEA Protected MOM Ether (R-OMOM) Protection->Protected Reaction Further Synthesis (Base/Nucleophile Stable) Protected->Reaction Deprotection Deprotection Reaction->Deprotection Acidic Conditions (e.g., HCl/MeOH) End Deprotected Alcohol (R-OH) Deprotection->End

Caption: Logical flow for the use of a MOM protecting group.

Benzyl (Bn) Ether Protection

Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions, making them suitable for a wide range of transformations.[3][12][13]

a) Benzyl Ether Protection (Williamson Ether Synthesis)

  • Reagents: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr), Anhydrous Tetrahydrofuran (THF).

  • Protocol:

    • Suspend NaH (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the reaction back to 0 °C and add BnBr (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 4-12 hours).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

b) Benzyl Ether Deprotection (Hydrogenolysis)

Catalytic hydrogenation is the most common method for cleaving benzyl ethers.[14]

  • Reagents: Benzyl-protected this compound, Palladium on carbon (Pd/C, 10 wt%), Hydrogen gas (H₂), Methanol or Ethyl Acetate.

  • Protocol:

    • Dissolve the benzyl-protected substrate in a suitable solvent like methanol or ethyl acetate.

    • Add Pd/C (5-10 mol%).

    • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

    • Purify if necessary.

Diagram of Benzyl Ether Protection/Deprotection Pathway

benzyl_ether_pathway cluster_protection Protection cluster_deprotection Deprotection start_mol This compound alkoxide Alkoxide Intermediate start_mol->alkoxide NaH, THF protected_mol Benzyl-Protected Substrate alkoxide->protected_mol BnBr deprotected_mol This compound protected_mol->deprotected_mol H₂, Pd/C MeOH

Caption: Pathway for benzylation and debenzylation via hydrogenolysis.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction for Benzo[b]thiophen-4-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophen-4-ylmethanol via a Grignard reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Grignard reaction fails to initiate.

Symptoms:

  • No initial exotherm (heat generation) is observed upon addition of the halo-benzo[b]thiophene to the magnesium turnings.

  • The characteristic cloudy or greyish appearance of the Grignard reagent does not develop.

  • Magnesium turnings remain shiny and unreacted.

Possible Causes and Solutions:

CauseSolution
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents reaction.Magnesium Activation: 1. Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the anhydrous ether solvent. The disappearance of the iodine's color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.Strict Anhydrous Conditions: 1. Glassware: All glassware must be rigorously dried, preferably by flame-drying under a vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (nitrogen or argon). 2. Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). 3. Reagents: Ensure the halo-benzo[b]thiophene and any other reagents are free of water.
Low Reactivity of Halo-benzo[b]thiophene: The C-X bond may be insufficiently reactive under the chosen conditions.Increase Reactivity: 1. Choice of Halogen: Brominated or iodinated benzo[b]thiophenes are generally more reactive than chlorinated ones. 2. Initiation: After adding a small portion of the halo-benzo[b]thiophene solution, gentle warming with a heat gun may be required to initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.
Problem 2: Low yield of this compound.

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • TLC or NMR analysis of the crude product shows a mixture of starting material, desired product, and side products.

Possible Causes and Solutions:

CauseSolution
Incomplete Grignard Reagent Formation: Not all of the halo-benzo[b]thiophene was converted to the Grignard reagent.Optimize Grignard Formation: 1. Reaction Time: Ensure sufficient reaction time for the Grignard reagent formation, monitoring the disappearance of the magnesium turnings. 2. Temperature Control: Maintain a gentle reflux during Grignard formation to ensure a steady reaction rate without excessive side reactions.
Wurtz Coupling Side Reaction: The Grignard reagent reacts with the remaining halo-benzo[b]thiophene to form a bi-benzo[b]thiophene impurity.Minimize Wurtz Coupling: 1. Slow Addition: Add the halo-benzo[b]thiophene solution to the magnesium suspension slowly and dropwise to maintain a low concentration of the halide in the reaction mixture. 2. Temperature: Avoid excessively high temperatures during Grignard formation.
Reaction with Carbon Dioxide: Exposure of the Grignard reagent to air can lead to the formation of the corresponding carboxylic acid upon workup.Maintain Inert Atmosphere: Conduct the entire reaction, including the addition of the aldehyde, under a positive pressure of an inert gas like nitrogen or argon.
Enolization of the Aldehyde: If the Grignard reagent is too sterically hindered or if there are acidic protons alpha to the carbonyl group, deprotonation (enolization) can occur instead of nucleophilic addition.Use Appropriate Grignard Reagent: For the synthesis of this compound, a simple methyl or ethyl Grignard reagent is typically used, which minimizes this issue.
Impure Benzo[b]thiophene-4-carbaldehyde: Impurities in the aldehyde can react with the Grignard reagent.Purify Starting Material: Ensure the benzo[b]thiophene-4-carbaldehyde is pure before use.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound using a Grignard reaction?

A1: The synthesis typically involves two main steps:

  • Formation of the Grignard Reagent: 4-Bromo- or 4-iodobenzo[b]thiophene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the benzo[b]thiophen-4-ylmagnesium halide.

  • Reaction with an Aldehyde: The freshly prepared Grignard reagent is then reacted with a suitable aldehyde, such as formaldehyde or paraformaldehyde, followed by an acidic workup to yield this compound.

Q2: Why must the Grignard reaction be carried out under strictly anhydrous conditions?

A2: Grignard reagents are potent nucleophiles and strong bases.[1] They react readily with protic solvents like water, alcohols, or even trace amounts of moisture on glassware. This acid-base reaction is much faster than the desired addition to the carbonyl group and results in the protonation of the Grignard reagent, rendering it inactive for the synthesis.

Q3: My reaction mixture turned dark brown or black during the Grignard reagent formation. What does this indicate?

A3: A dark brown or black coloration can indicate the formation of finely divided metal byproducts from side reactions, such as Wurtz coupling, or the decomposition of the Grignard reagent, possibly due to impurities in the magnesium or the halo-benzo[b]thiophene. While a gray to brown color is normal, a very dark solution may be a sign of lower yields.

Q4: Can I use paraformaldehyde instead of formaldehyde gas?

A4: Yes, paraformaldehyde, a solid polymer of formaldehyde, is often a more convenient source of formaldehyde for Grignard reactions. It needs to be depolymerized, which can often be achieved by heating it gently in the reaction solvent (under inert atmosphere) before the addition of the Grignard reagent.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A common side product is the biphenyl-type compound formed from Wurtz coupling, which can often be removed by recrystallization or careful chromatography. Washing the crude product with a non-polar solvent like petroleum ether can sometimes help remove non-polar impurities before chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromobenzo[b]thiophene

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool to room temperature under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromobenzo[b]thiophene (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 4-bromobenzo[b]thiophene solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming may be necessary.

    • Once initiated, add the remainder of the 4-bromobenzo[b]thiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Paraformaldehyde:

    • In a separate flame-dried flask, suspend paraformaldehyde (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the paraformaldehyde suspension in an ice bath.

    • Slowly add the prepared Grignard reagent to the paraformaldehyde suspension via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • If a precipitate forms, add dilute hydrochloric acid until the solution becomes clear.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Researchers should meticulously record their experimental conditions and results to optimize the reaction. The following table provides a template for data collection.

EntryStarting MaterialGrignard ReagentAldehydeSolventTemperature (°C)Time (h)Yield (%)Purity (e.g., NMR)Notes
14-Bromobenzo[b]thiopheneMeMgBrParaformaldehydeTHF0 to RT3
24-Iodobenzo[b]thiopheneEtMgBrFormaldehyde (gas)Diethyl Ether-10 to RT2.5
3
4

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Workup and Purification start Start: Flame-dry glassware reagents Prepare anhydrous reagents and solvents start->reagents add_mg Add Mg turnings and initiator reagents->add_mg add_halide Slowly add 4-halobenzo[b]thiophene add_mg->add_halide reflux Maintain gentle reflux add_halide->reflux prep_aldehyde Prepare paraformaldehyde suspension reflux->prep_aldehyde add_grignard Add Grignard reagent to aldehyde prep_aldehyde->add_grignard stir Stir at room temperature add_grignard->stir quench Quench with sat. NH4Cl stir->quench extract Extract with ether quench->extract purify Purify by column chromatography extract->purify end End: Isolated this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Grignard cluster_initiation Initiation Problems cluster_yield Low Yield start Reaction Issue? no_exotherm No exotherm or visual change start->no_exotherm No low_yield Low isolated yield of product start->low_yield Yes check_moisture Check for moisture? (glassware, solvents, reagents) no_exotherm->check_moisture dry_system Action: Rigorously dry all components check_moisture->dry_system Yes activate_mg Action: Activate Mg (crushing, iodine, 1,2-dibromoethane) check_moisture->activate_mg No check_side_reactions Side products observed? (e.g., Wurtz coupling) low_yield->check_side_reactions slow_addition Action: Slow, dropwise addition of halide check_side_reactions->slow_addition Yes check_inert Inert atmosphere maintained? check_side_reactions->check_inert No improve_inert Action: Ensure positive pressure of N2 or Ar check_inert->improve_inert No

Caption: Troubleshooting decision tree for the Grignard reaction.

References

"purification of Benzo[b]thiophen-4-ylmethanol by column chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Benzo[b]thiophen-4-ylmethanol by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: For moderately polar aromatic compounds like this compound, silica gel is the most commonly used stationary phase.[1] Its polarity allows for effective separation of the target compound from less polar and more polar impurities. In some cases, for compounds that are sensitive to the acidic nature of silica, deactivated silica gel or other stationary phases like alumina could be considered.[2]

Q2: What is a good starting mobile phase system for the purification of this compound on a silica gel column?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective mobile phase for benzothiophene derivatives.[3] A good starting point is a low polarity eluent, such as 5-10% ethyl acetate in hexane. The polarity can then be gradually increased to elute the product. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.

Q3: My compound is not dissolving in the mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the chromatography eluent, the "dry loading" technique is recommended.[4][5] This involves pre-adsorbing your crude sample onto a small amount of silica gel. First, dissolve your sample in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone). Then, add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[4]

Q4: I am not getting good separation between my product and an impurity, even though they have different Rf values on TLC.

A4: Several factors could contribute to this issue. You might have overloaded the column with too much crude material. Another possibility is that one of the spots you see on TLC is a degradation product of the other, with the degradation occurring on the silica gel itself.[2] To check for stability, you can run a 2D TLC plate. Additionally, ensure that your sample is loaded in a very narrow band at the top of the column; a diffuse starting band will lead to poor separation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, consider a stronger polar solvent (e.g., methanol in small amounts). Check if the compound has decomposed on the column.[2]
Tailing or Streaking of the Product Band The compound is interacting too strongly with the stationary phase. The sample might be too concentrated. The compound may be acidic or basic.Add a small amount of a modifier to the mobile phase. For acidic compounds, a little acetic acid can help. For basic compounds, a small amount of triethylamine may be beneficial.[4] Ensure your sample is not too concentrated when loading.
Poor Separation of Components The chosen solvent system is not optimal. The column was improperly packed (e.g., air bubbles, uneven surface). The column was overloaded with the sample.Re-evaluate your mobile phase using TLC to maximize the difference in Rf values. Repack the column carefully, ensuring a flat, undisturbed surface.[5][6] Reduce the amount of sample loaded onto the column.
No Compound Detected in Fractions The compound may have decomposed on the silica gel. The compound may have eluted very quickly in the solvent front. The fractions are too dilute to detect the compound by TLC.Check the stability of your compound on silica using TLC.[2] Check the very first fractions collected.[2] Concentrate the fractions before running TLC analysis.[2]
Cracks or Channels in the Silica Bed The column ran dry. The silica gel was not packed uniformly.Always keep the solvent level above the top of the silica gel.[5] Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[6]

Quantitative Data for Related Compounds

Benzothiophene Derivative Stationary Phase Mobile Phase Ratio (v/v) Reference
Substituted 2-phenylbenzothiophenesSilica GelPetroleum Ether / Ethyl AcetateVaries[4]
3-substituted 2-aryl-benzothiophenesSilica GelPetroleum Ether / Ethyl Acetate4:1[4]
3-(thiophen-2-yl)benzo[b]thiophene derivativeSilica GelHexane / Ethyl Acetate10:1[4]
4-(4-Methoxyphenyl)-6-methyl-7-phenylbenzo[b]thiopheneSilica GelHexane / Ethyl Acetate30:1[7]
6-Methyl-7-(thiophen-2-yl)benzo[b]thiophen-4-olSilica GelHexane / Ethyl Acetate5:1[7]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal mobile phase will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing (Wet Slurry Method):

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a thin layer of sand.[1]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[6]

    • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica surface.[1]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully pipette the sample solution onto the top of the sand layer, ensuring not to disturb the surface.[5]

    • Drain the solvent until the sample has fully entered the silica gel.

    • Gently add a small amount of the mobile phase and again drain it to the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes or other suitable containers.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Monitor the elution process by periodically analyzing the collected fractions using TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute & Collect (Gradient Polarity) Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Monitor->Elute Adjust Gradient Isolate 6. Combine & Evaporate (Rotary Evaporator) Monitor->Isolate Product Pure Product Isolate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_retention cluster_purity Start Problem with Separation? Rf_High Product Elutes Too Fast (High Rf) Start->Rf_High Yes, Retention Issue Rf_Low Product Elutes Too Slow (Low Rf) Start->Rf_Low Yes, Retention Issue Poor_Sep Poor Separation Start->Poor_Sep Yes, Purity Issue Tailing Band Tailing/Streaking Start->Tailing Yes, Purity Issue Sol_Polarity_Dec Decrease Mobile Phase Polarity Rf_High->Sol_Polarity_Dec Sol_Polarity_Inc Increase Mobile Phase Polarity Rf_Low->Sol_Polarity_Inc Check_Loading Check Column Loading & Packing Poor_Sep->Check_Loading Add_Modifier Add Modifier to Eluent (e.g., TEA, AcOH) Tailing->Add_Modifier

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Synthesis of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophen-4-ylmethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the reduction of 4-formylbenzo[b]thiophene.

Issue IDQuestionPossible CausesSuggested Solutions
TR-01 Low to no yield of the desired product. - Inactive reducing agent.- Sub-optimal reaction temperature.- Poor quality of starting material.- Use a fresh batch of the reducing agent (e.g., NaBH₄).- Ensure the reaction is conducted at the recommended temperature (e.g., 0 °C to room temperature).- Verify the purity of 4-formylbenzo[b]thiophene via NMR or LC-MS.
TR-02 Presence of unreacted starting material (4-formylbenzo[b]thiophene) in the final product. - Insufficient amount of reducing agent.- Short reaction time.- Increase the molar equivalents of the reducing agent.- Extend the reaction time and monitor progress using TLC or LC-MS.
TR-03 Formation of an unknown byproduct with a higher molecular weight. - Potential for dimerization or polymerization, especially under acidic conditions or at elevated temperatures.- Maintain a neutral or slightly basic reaction medium.- Ensure the reaction temperature does not exceed the recommended range.
TR-04 Product degradation during workup or purification. - The product may be sensitive to strong acids or bases.- The product may be thermally unstable.- Use mild workup conditions (e.g., saturated ammonium chloride solution).- Employ purification techniques that avoid high temperatures, such as column chromatography at room temperature.
TR-05 Difficulty in isolating the product from the reaction mixture. - The product may be highly soluble in the aqueous phase during extraction.- Emulsion formation during extraction.- Saturate the aqueous layer with NaCl to decrease the solubility of the product.- Add a small amount of brine to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for the synthesis of this compound?

A common and reliable method is the reduction of 4-formylbenzo[b]thiophene using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol. This method is generally high-yielding and proceeds under mild conditions, minimizing the risk of side reactions.

Q2: What are the expected yields for the reduction of 4-formylbenzo[b]thiophene to this compound?

The expected yields can vary based on the specific reaction conditions and the purity of the starting materials. Below is a table summarizing typical yields under different conditions.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaBH₄Methanol0 - 251 - 290 - 95
LiAlH₄THF0 - 251 - 385 - 92

Q3: How can I confirm the identity and purity of the synthesized this compound?

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.

Q4: Are there any known incompatible reagents or conditions to avoid during the synthesis?

Yes. Strong oxidizing agents should be avoided as they can oxidize the alcohol back to the aldehyde or carboxylic acid, or even oxidize the sulfur atom in the thiophene ring. Also, strongly acidic conditions might lead to side reactions or degradation of the product. While the benzo[b]thiophene ring is relatively stable, harsh conditions can sometimes lead to the formation of regioisomers in precursor synthesis.[1]

Experimental Protocols

Synthesis of this compound via Reduction of 4-Formylbenzo[b]thiophene

Materials:

  • 4-Formylbenzo[b]thiophene

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 4-formylbenzo[b]thiophene (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 4-formylbenzo[b]thiophene in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at Room Temperature add_nabh4->react monitor Monitor via TLC react->monitor quench Quench with NH₄Cl monitor->quench Reaction Complete evaporate Evaporate Methanol quench->evaporate extract Extract with DCM evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction? check_reagents Check Purity/Activity of Reagents start->check_reagents Yes byproduct Byproduct Formation? start->byproduct No increase_equivalents Increase Molar Equivalents of Reducing Agent check_reagents->increase_equivalents extend_time Extend Reaction Time increase_equivalents->extend_time extend_time->byproduct check_conditions Verify Reaction Temperature & pH byproduct->check_conditions Yes solution Problem Solved byproduct->solution No mild_workup Use Mild Workup Conditions check_conditions->mild_workup mild_workup->solution no_solution Consult Further mild_workup->no_solution

Caption: Troubleshooting logic for common synthesis issues.

References

optimization of reaction conditions for the synthesis of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzo[b]thiophen-4-ylmethanol, a key intermediate in pharmaceutical research and drug development. The information is tailored for researchers, scientists, and professionals in the field.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. Two primary synthetic routes are considered:

  • Route A: Reduction of Benzo[b]thiophene-4-carboxylic acid.

  • Route B: Grignard reaction of 4-Bromobenzo[b]thiophene with formaldehyde.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution Applicable Route(s)
Incomplete reaction - Route A: Ensure complete dissolution of the carboxylic acid before adding the reducing agent. Increase the equivalents of the reducing agent (e.g., LiAlH₄) incrementally. Extend the reaction time and monitor by TLC.A
- Route B: Confirm the formation of the Grignard reagent using a Gilman test or by quenching a small aliquot. Ensure the formaldehyde source is fresh and anhydrous.B
Degradation of product - During workup, maintain a low temperature, especially if using acidic or basic washes.A, B
- Minimize exposure of the product to strong acids or oxidants.A, B
Side reactions - Route A: Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the exothermic reaction.A
- Route B: Add the Grignard reagent slowly to the formaldehyde solution at a low temperature to prevent self-condensation of formaldehyde.B
Moisture in reaction - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).A, B
Issue 2: Presence of Impurities in the Final Product
Impurity Potential Source Recommended Solution Applicable Route(s)
Unreacted Starting Material Incomplete reaction.See "Low Yield" troubleshooting. Optimize reaction time and temperature.A, B
Over-reduced byproducts - Route A: Use a milder reducing agent if over-reduction is suspected, although LiAlH₄ is generally suitable. Careful control of stoichiometry and temperature is key.A
Benzo[b]thiophene - Route B: Incomplete reaction of the Grignard reagent with formaldehyde, followed by quenching with a proton source.B
Dimeric byproducts - Route B: Wurtz-type coupling of the Grignard reagent.B

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and reliable method is the reduction of benzo[b]thiophene-4-carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.[1] This method is generally high-yielding and straightforward.

Q2: I am having trouble with the Grignard reaction route. What are the critical parameters for success?

A2: The critical parameters for a successful Grignard reaction in this synthesis include:

  • Purity of Magnesium: Use high-purity magnesium turnings.

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.

  • Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling. The subsequent reaction with formaldehyde should be performed at a low temperature (e.g., 0 °C) to minimize side reactions.

Q3: Can I use sodium borohydride (NaBH₄) to reduce benzo[b]thiophene-4-carboxylic acid?

A3: No, sodium borohydride is generally not a strong enough reducing agent to reduce a carboxylic acid to an alcohol. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is required for this transformation.

Q4: How can I purify the crude this compound?

A4: The most common purification method is column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.

Q5: My formylation of benzo[b]thiophene is not giving the desired 4-isomer. Why?

A5: Direct formylation of benzo[b]thiophene, for instance, through a Vilsmeier-Haack reaction, typically favors substitution at the 2- or 3-position due to the electronic properties of the heterocyclic ring. To achieve substitution at the 4-position, it is generally more effective to start with a pre-functionalized benzo[b]thiophene, such as 4-bromobenzo[b]thiophene, or to synthesize the ring with the desired substitution pattern already in place.

Experimental Protocols

Route A: Reduction of Benzo[b]thiophene-4-carboxylic acid

Materials:

  • Benzo[b]thiophene-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of benzo[b]thiophene-4-carboxylic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, and wash with saturated aqueous Na₂SO₄ solution.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford this compound.

Route B: Grignard Reaction of 4-Bromobenzo[b]thiophene

Materials:

  • 4-Bromobenzo[b]thiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde or formaldehyde gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Iodine (catalytic amount)

Procedure:

  • Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine.

  • Add a solution of 4-bromobenzo[b]thiophene (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle heating may be required.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

  • In a separate flask, suspend paraformaldehyde (1.5 eq.), previously dried under vacuum, in anhydrous THF at 0 °C.

  • Slowly add the prepared Grignard reagent to the paraformaldehyde suspension via cannula at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Reduction Route B: Grignard Reaction
Starting Material Benzo[b]thiophene-4-carboxylic acid4-Bromobenzo[b]thiophene
Key Reagents LiAlH₄Mg, Formaldehyde
Typical Yield 80-95%60-80%
Key Challenges Handling of pyrophoric LiAlH₄Strict anhydrous conditions, initiation of Grignard reaction
Advantages High yield, reliableUtilizes a more common starting material
Disadvantages Starting material may be less accessibleLower yield, sensitive to moisture

Visualizations

Synthesis_Workflow cluster_route_a Route A: Reduction cluster_route_b Route B: Grignard Reaction A1 Benzo[b]thiophene-4-carboxylic acid A2 Reduction (LiAlH4, THF) A1->A2 A3 Workup & Purification A2->A3 Product This compound A3->Product B1 4-Bromobenzo[b]thiophene B2 Grignard Formation (Mg, THF) B1->B2 B3 Reaction with Formaldehyde B2->B3 B4 Workup & Purification B3->B4 B4->Product

Caption: Synthetic routes to this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC Analysis) Start->Check_Reaction Moisture Check for Moisture Contamination (Especially for Grignard) Start->Moisture Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase reagent equivalents - Check reagent quality Incomplete->Optimize_Conditions Check_Workup Review Workup & Purification: - Proper quenching? - Correct chromatography conditions? Complete->Check_Workup Dry Ensure Anhydrous Conditions Moisture->Dry

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scale-Up Synthesis of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges encountered during the scale-up synthesis of Benzo[b]thiophen-4-ylmethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to facilitate your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Question: We are experiencing low yields in the reduction of Benzo[b]thiophene-4-carbaldehyde to this compound. What are the potential causes and solutions?

Answer: Low yields in this reduction can stem from several factors, especially during scale-up. Here are the common causes and recommended solutions:

  • Incomplete Reaction:

    • Potential Cause: Insufficient reducing agent, suboptimal temperature, or short reaction time.

    • Recommended Solution:

      • Ensure a molar excess of the reducing agent, typically sodium borohydride (NaBH₄), is used. On a larger scale, localized concentration gradients can be an issue, so efficient stirring is crucial.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • While the reaction is often performed at room temperature, gentle heating might be necessary to drive the reaction to completion. However, this should be done cautiously to avoid side reactions.

  • Degradation of Starting Material or Product:

    • Potential Cause: The aldehyde starting material may be unstable under prolonged exposure to basic conditions if a strong base is used in a different step, or the alcohol product might be sensitive to the work-up conditions.

    • Recommended Solution:

      • Ensure the starting Benzo[b]thiophene-4-carbaldehyde is of high purity.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected.

      • Neutralize the reaction mixture promptly and gently during work-up to avoid harsh pH conditions.

  • Side Reactions:

    • Potential Cause: Over-reduction or competing reactions. While NaBH₄ is a mild reducing agent, impurities in the starting material or solvent can lead to unexpected pathways.

    • Recommended Solution:

      • Use high-purity solvents and reagents.

      • Analyze the crude product to identify any major byproducts, which can provide clues about the side reactions occurring.

Question: We are observing significant impurity levels in our final product after scale-up. How can we improve the purity of this compound?

Answer: Impurities can be challenging to remove at a larger scale. Here’s how to address this issue:

  • Unreacted Starting Material:

    • Potential Cause: Incomplete reaction (as discussed above).

    • Recommended Solution:

      • Optimize reaction conditions to ensure full conversion of the aldehyde.

      • If unreacted aldehyde persists, consider a purification method that effectively separates it from the alcohol product, such as column chromatography or recrystallization with a carefully selected solvent system.

  • Formation of Borate Esters:

    • Potential Cause: Incomplete hydrolysis of the intermediate borate ester formed during the reduction with NaBH₄.

    • Recommended Solution:

      • Ensure thorough quenching and hydrolysis during the work-up. Acidic work-up (e.g., with dilute HCl or ammonium chloride) is typically required to break down the borate complexes.[1]

      • Adequate stirring during the quench is critical on a larger scale to ensure proper mixing of the aqueous and organic phases.

  • Crystallization Issues:

    • Potential Cause: The product may co-crystallize with impurities, or the chosen solvent system may not be optimal for selective crystallization on a large scale.

    • Recommended Solution:

      • Screen various solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities in the mother liquor.

      • Control the cooling rate during crystallization. Slow cooling often leads to larger, purer crystals.

      • Consider seeding the solution with pure crystals of this compound to promote the formation of the desired crystal habit.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most common and industrially viable route is the reduction of Benzo[b]thiophene-4-carbaldehyde. This aldehyde can be synthesized from benzo[b]thiophene through various formylation methods. The reduction of the aldehyde to the corresponding alcohol is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄), which is favored for its safety, selectivity, and cost-effectiveness on a large scale compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Q2: What are the key safety considerations when scaling up the sodium borohydride reduction?

A2: While NaBH₄ is safer than many other hydrides, there are important safety considerations for large-scale reactions:

  • Hydrogen Gas Evolution: NaBH₄ reacts with protic solvents (like methanol or water), especially under acidic conditions, to produce flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated area, and control the rate of addition of reagents and quenching solutions to manage the rate of gas evolution.

  • Exothermic Reaction: The reduction of aldehydes is exothermic. On a large scale, the heat generated can be significant. The reactor must have adequate cooling capacity to maintain the desired reaction temperature and prevent thermal runaways. Add the reducing agent portion-wise or as a solution to control the rate of reaction.

  • Caustic Nature of Work-up: The work-up often involves acidic or basic solutions. Ensure appropriate personal protective equipment (PPE) is used and that the materials of the reactor are compatible with the reagents.

Q3: How can we effectively purify this compound on a large scale?

A3: Large-scale purification typically relies on crystallization rather than chromatography due to cost and throughput.

  • Crystallization: This is the preferred method. A systematic screening of solvents (e.g., alcohols, esters, hydrocarbons, and their mixtures) is crucial to identify a system that provides high recovery of pure product.

  • Column Chromatography: While less common for large-scale production, it can be used for high-purity requirements or if crystallization is challenging. Reverse-phase chromatography may also be an option.

  • Extraction: A liquid-liquid extraction during the work-up is essential to remove water-soluble impurities and byproducts from the borohydride reduction.

Data Presentation

Table 1: Representative Data for the Scale-Up Synthesis of this compound

ParameterLab Scale (1 g)Pilot Scale (100 g)Manufacturing Scale (1 kg)
Starting Material Benzo[b]thiophene-4-carbaldehydeBenzo[b]thiophene-4-carbaldehydeBenzo[b]thiophene-4-carbaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄)
Solvent MethanolMethanol/TolueneMethanol/Toluene
Reaction Temperature 20-25°C20-25°C25-30°C (with cooling)
Reaction Time 1-2 hours2-4 hours4-6 hours
Work-up Dilute HCl quenchDilute HCl quenchControlled addition of dilute HCl
Crude Yield ~95%~93%~90%
Purification Method Column ChromatographyCrystallizationCrystallization
Crystallization Solvent Hexane/Ethyl AcetateToluene/HeptaneToluene/Heptane
Final Yield ~85%~82%~80%
Purity (by HPLC) >99%>98.5%>98.0%

Experimental Protocols

Key Experiment: Gram-Scale Synthesis of this compound via Reduction

Materials:

  • Benzo[b]thiophene-4-carbaldehyde (1.0 g, 6.16 mmol)

  • Sodium borohydride (0.28 g, 7.40 mmol, 1.2 equiv)

  • Methanol (20 mL)

  • 1 M Hydrochloric acid (15 mL)

  • Ethyl acetate (3 x 20 mL)

  • Brine (20 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add Benzo[b]thiophene-4-carbaldehyde (1.0 g, 6.16 mmol) and methanol (20 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Reduction: Cool the solution to 0-5°C using an ice bath. Add sodium borohydride (0.28 g, 7.40 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting aldehyde is no longer visible.

  • Quenching: Cool the reaction mixture back to 0-5°C and slowly add 1 M HCl (15 mL) to quench the excess NaBH₄ and hydrolyze the borate ester. Be cautious as hydrogen gas will evolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification dissolution Dissolve Aldehyde in Methanol cooling1 Cool to 0-5°C dissolution->cooling1 reduction Add NaBH4 Portion-wise cooling1->reduction stirring Stir at Room Temp (1-2 hours) reduction->stirring monitoring Monitor by TLC/HPLC stirring->monitoring cooling2 Cool to 0-5°C monitoring->cooling2 Reaction Complete quench Quench with 1 M HCl cooling2->quench extraction Extract with Ethyl Acetate quench->extraction washing Wash with Brine extraction->washing drying Dry over MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Purify (Crystallization or Chromatography) concentration->purification troubleshooting_logic start Low Yield or Impure Product check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complete Complete Conversion check_conversion->complete optimize_reaction Optimize Reaction: - Increase NaBH4 - Increase Time/Temp incomplete->optimize_reaction check_workup Review Work-up & Purification complete->check_workup final_product Pure Product optimize_reaction->final_product hydrolysis_issue Incomplete Hydrolysis? check_workup->hydrolysis_issue crystallization_issue Crystallization Inefficient? check_workup->crystallization_issue hydrolysis_issue->crystallization_issue No thorough_quench Ensure Thorough Quench with Acid hydrolysis_issue->thorough_quench Yes rescreen_solvents Re-screen Crystallization Solvents & Conditions crystallization_issue->rescreen_solvents Yes crystallization_issue->final_product No thorough_quench->final_product rescreen_solvents->final_product

References

Technical Support Center: Purification of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude Benzo[b]thiophen-4-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The most common impurities depend on the synthetic route. If synthesized by the reduction of Benzo[b]thiophene-4-carboxylic acid, common impurities include unreacted starting material (the carboxylic acid), residual reducing agents and their byproducts, and potentially over-reduced product (4-methylbenzo[b]thiophene). If starting from a different benzothiophene derivative, isomeric impurities may also be present.[1]

Q2: Which purification technique is generally most effective for this compound?

A2: Both column chromatography and recrystallization are effective purification methods. Column chromatography is highly effective for separating the product from impurities with different polarities, such as unreacted starting materials or isomeric byproducts.[2] Recrystallization is an excellent technique for removing minor impurities and obtaining a highly crystalline final product, assuming a suitable solvent system can be found.[2][3] The choice often depends on the specific impurity profile of the crude material.

Q3: How can I efficiently remove unreacted Benzo[b]thiophene-4-carboxylic acid from my product?

A3: An aqueous workup using a mild base is highly effective. Before proceeding with chromatography or recrystallization, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the neutral this compound in the organic layer.

Q4: My purified this compound is slightly colored. How can I remove the color?

A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may lead to a slight reduction in yield.[2] Use the minimum amount of charcoal necessary.

Q5: My overall yield after purification is very low. What are the common causes?

A5: Low yield can result from several factors. During recrystallization, using too much solvent to dissolve the crude product or not cooling the solution sufficiently can leave a significant amount of product dissolved in the mother liquor.[2] In column chromatography, issues like improper solvent system selection leading to co-elution with impurities, or using an overly broad gradient can result in mixed fractions and product loss. Material can also be lost if the silica gel is allowed to run dry or if the sample is not loaded correctly.[2]

Purification Strategy Overview

start Crude Product (this compound) acid_check Is unreacted carboxylic acid present? start->acid_check base_wash Perform Acid-Base Wash (e.g., NaHCO3 solution) acid_check->base_wash Yes assess_purity Assess Purity (TLC, NMR) acid_check->assess_purity No base_wash->assess_purity chromatography Column Chromatography assess_purity->chromatography Yes recrystallization Recrystallization assess_purity->recrystallization No major_impurities Major Impurities or Isomers Present assess_purity->major_impurities minor_impurities Minor Impurities assess_purity->minor_impurities final_product Pure Product chromatography->final_product recrystallization->final_product major_impurities->chromatography minor_impurities->recrystallization

Caption: General workflow for the purification of crude this compound.

Troubleshooting Guides

Column Chromatography
Issue / QuestionPossible Cause(s)Suggested Solution(s)
Q: My compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 5% to 10%, then 20%).[2]
Q: My compound is eluting too quickly, with the solvent front. The eluent is too polar.Start with a less polar solvent system. If you used 20% ethyl acetate in hexane, try 5% or 10%. Always determine the optimal system with Thin Layer Chromatography (TLC) first.[2]
Q: I am not getting good separation between my product and an impurity. The chosen solvent system has poor selectivity.Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or a mix of solvents. Running a slower gradient or even running the column isocratically (with a single solvent mixture) may improve separation.
Q: The spots are streaking or tailing on my TLC plate. The compound may be acidic/basic, the sample is overloaded, or the compound is degrading on the silica.Add a small amount (0.5-1%) of acetic acid (if your compound is acidic) or triethylamine (if basic) to the eluent. Ensure you are not spotting too much material on the TLC plate. If degradation is suspected, deactivate the silica gel with triethylamine before packing the column.
Recrystallization
Issue / QuestionPossible Cause(s)Suggested Solution(s)
Q: My compound "oiled out" instead of forming crystals. The solution was cooled too quickly, the solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly. If the issue persists, try a different solvent or solvent pair with a lower boiling point.
Q: No crystals have formed, even after cooling in an ice bath. Too much solvent was used, or the solution is not saturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[2] If this fails, evaporate some of the solvent to increase the concentration and cool again.
Q: The recovered crystals are still impure (checked by TLC/NMR). Impurities may have co-precipitated or were trapped in the crystal lattice. The chosen solvent is not ideal.The purification may need to be repeated. Ensure the solution cools slowly to allow for proper crystal lattice formation. A different recrystallization solvent may be required that better solubilizes the impurity while having low solubility for your product at cold temperatures.
Q: The yield is very low. Too much solvent was used, the solution was not cooled sufficiently, or crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2] Wash the collected crystals with a minimal amount of ice-cold solvent.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • TLC Analysis : Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot it on a TLC plate and test various solvent systems (e.g., start with 10%, 20%, and 30% Ethyl Acetate in Hexane). The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.[2]

  • Column Preparation : Prepare a slurry of silica gel in the least polar eluent you plan to use (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into a chromatography column, allowing the silica to settle into a packed bed without air bubbles. Add a thin layer of sand on top to protect the silica surface.[2]

  • Sample Loading : Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2]

  • Elution : Begin eluting with the solvent system determined from your TLC analysis. Collect fractions in test tubes or vials.[2]

  • Gradient (Optional) : If impurities are slow-moving, you can gradually increase the polarity of the eluent (e.g., from 10% to 30% Ethyl Acetate) to speed up their elution after your product has been collected.[2]

  • Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.[2]

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and must be determined experimentally. A good solvent will dissolve the compound when hot but not when cold. Ethanol/water is a common solvent pair for compounds like this.[2]

  • Solvent Selection : In a test tube, place a small amount of crude product. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. Add an anti-solvent (e.g., water) dropwise until the solution becomes cloudy. If the cloudiness persists upon heating, add a few more drops of the hot solvent until it becomes clear again. This indicates a good solvent ratio.[2]

  • Dissolution : Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., ethanol) required to completely dissolve it.[2]

  • Hot Filtration (Optional) : If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization : If using a solvent pair, add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing : Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying : Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for Column Chromatography

TechniqueAdsorbentEluent SystemPurity AchievedNotes
Flash ChromatographySilica GelHexane/Ethyl Acetate (gradient)>98%Excellent for separating isomers and impurities with different polarities.[2][4] Start with 5-10% ethyl acetate and increase polarity as needed.
Flash ChromatographySilica GelDichloromethane/Methanol (gradient)>98%A more polar system suitable if the compound does not move in Hexane/EtOAc. Start with 1-2% methanol.

Table 2: Potential Solvent Systems for Recrystallization

Solvent / Solvent PairPurity AchievedNotes
Ethanol / Water>99% (for minor impurities)Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.[2]
Ethyl Acetate / Heptane>99% (for minor impurities)Dissolve in hot ethyl acetate, add heptane, and cool. Good for moderately polar compounds.[1]
TolueneVariableCan be effective for less polar compounds. Ensure slow cooling.
HexaneVariableGood for purifying non-polar compounds, may be used to wash impurities from the desired alcohol.[5]

Troubleshooting & Optimization Logic

start Recrystallization Fails (Oiling out / No Crystals) q1 Did it oil out? start->q1 a1 Re-heat, add minimal solvent. Cool SLOWLY. q1->a1 Yes q3 No crystals formed? q1->q3 No q2 Did it work? a1->q2 a2 Choose new solvent with lower boiling point. q2->a2 No success Success q2->success Yes fail Consider Chromatography a2->fail a3 Induce crystallization: Scratch flask or add seed crystal. q3->a3 Yes q4 Did it work? a3->q4 a4 Reduce solvent volume (evaporate) and re-cool. q4->a4 No q4->success Yes a4->fail

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzo[b]thiophen-4-ylmethanol for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the reduction of its precursor, Benzo[b]thiophene-4-carbaldehyde.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Degradation of Reducing Agent Sodium borohydride (NaBH₄) and Lithium aluminium hydride (LiAlH₄) are sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Use freshly opened or properly stored reducing agents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (aldehyde) is still present, consider extending the reaction time or adding a slight excess of the reducing agent.
Side Reactions Over-reduction to the methyl group can occur with stronger reducing agents like LiAlH₄. Use a milder reducing agent such as NaBH₄ in a protic solvent like methanol or ethanol to minimize this.
Work-up Issues The product is an alcohol and may have some water solubility. Ensure thorough extraction from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x) to maximize recovery.[1]

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Starting Material Improve reaction completion by adjusting stoichiometry or reaction time. Purify the crude product using column chromatography on silica gel.[1]
Formation of Benzo[b]thiophene-4-carboxylic acid This can occur if the starting aldehyde is oxidized by air. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Solvent Impurities Use high-purity, anhydrous solvents to prevent side reactions and contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most straightforward and widely used method is the reduction of Benzo[b]thiophene-4-carbaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminium hydride (LiAlH₄) in an ethereal solvent like THF.

Q2: I am having trouble synthesizing the precursor, Benzo[b]thiophene-4-carbaldehyde. What are some effective methods?

A2: Benzo[b]thiophene-4-carbaldehyde can be synthesized through various routes. One common method involves the formylation of benzo[b]thiophene. While direct formylation often leads to substitution at the 2 or 3-position, specific strategies can target the 4-position, though these can be complex. An alternative is to build the ring system from a pre-functionalized benzene derivative.

Q3: How can I improve the yield of the reduction step?

A3: To improve the yield of the reduction of Benzo[b]thiophene-4-carbaldehyde, consider the following:

  • Choice of Reducing Agent: NaBH₄ is generally preferred for its selectivity and milder reaction conditions. LiAlH₄ is more reactive but can lead to over-reduction.[2]

  • Solvent: For NaBH₄, methanol or ethanol are common choices. For LiAlH₄, anhydrous THF or diethyl ether is necessary.

  • Temperature: The reaction is often run at 0°C to room temperature to control reactivity and minimize side products.[2]

  • Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidation of the aldehyde.

Q4: What are the best practices for purifying the final product, this compound?

A4: After aqueous work-up and extraction, the crude product can be purified by column chromatography on silica gel. A solvent system such as a hexane-ethyl acetate gradient is typically effective for separating the desired alcohol from less polar starting material and non-polar impurities.[1] Recrystallization from a suitable solvent system can be used for further purification if the product is a solid at room temperature.

Synthesis Route Overview

The primary route involves the reduction of an aldehyde precursor. The overall workflow is visualized below.

G cluster_0 Precursor Synthesis cluster_1 Final Reduction Step cluster_2 Purification A Starting Materials (e.g., Benzo[b]thiophene) B Formylation or Alternative Synthesis A->B C Benzo[b]thiophene-4-carbaldehyde B->C D Reduction (e.g., NaBH4, MeOH) C->D E Crude Product D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and solving common synthesis problems.

G cluster_analysis cluster_diagnosis cluster_solutions start Problem: Low Yield or Impure Product tlc Analyze Crude Product by TLC/NMR start->tlc incomplete Incomplete Reaction? (Starting material remains) tlc->incomplete side_products Side Products Formed? tlc->side_products incomplete->side_products No sol_incomplete 1. Increase reaction time. 2. Add more reducing agent. 3. Check reagent quality. incomplete->sol_incomplete Yes sol_side_products 1. Use milder reducing agent (NaBH4). 2. Control temperature (run at 0°C). 3. Use inert atmosphere. side_products->sol_side_products Yes sol_purification Optimize Purification: Adjust chromatography gradient or consider recrystallization. side_products->sol_purification No

Caption: Troubleshooting decision tree for synthesis optimization.

Experimental Protocols

Protocol 1: Reduction of Benzo[b]thiophene-4-carbaldehyde using Sodium Borohydride

This protocol is a standard procedure for the reduction of the aldehyde to the corresponding primary alcohol.

Materials:

  • Benzo[b]thiophene-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve Benzo[b]thiophene-4-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Foaming and gas evolution may occur.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography if necessary.

References

Technical Support Center: Reduction of Benzo[b]thiophene-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of benzo[b]thiophene-4-carbaldehyde to (benzo[b]thiophen-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable reducing agents for converting benzo[b]thiophene-4-carbaldehyde to its corresponding alcohol?

The most frequently used reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2][3] Both are effective hydride donors for the reduction of aldehydes.[1][4] Sodium borohydride is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol.[3] Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.[1][5]

Q2: I am concerned about the stability of the benzo[b]thiophene ring system under reducing conditions. Are there any specific side reactions to be aware of?

The benzo[b]thiophene ring is generally stable under the conditions used for aldehyde reduction with NaBH₄ and LiAlH₄. The primary concern with more aggressive reduction methods, such as catalytic hydrogenation with certain catalysts (e.g., Raney Nickel), could be the saturation of the thiophene ring or even desulfurization, although this typically requires more forcing conditions (high pressure and temperature). For standard hydride reductions, the chemoselective reduction of the aldehyde is highly favored.

Q3: My reduction with NaBH₄ seems sluggish or incomplete. What are the potential causes and how can I troubleshoot this?

Several factors could contribute to an incomplete reaction:

  • Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use freshly opened or properly stored reagent.

  • Solvent: While methanol and ethanol are common solvents, their purity can affect the reaction. Ensure you are using a dry, high-quality solvent.

  • Temperature: Aldehyde reductions with NaBH₄ are often performed at 0°C to room temperature. If the reaction is slow, allowing it to stir at room temperature for a longer period may improve the yield.

  • Stoichiometry: While the reaction is catalytic in hydride, using a slight excess of NaBH₄ (1.1 to 1.5 equivalents) can help drive the reaction to completion.

Q4: When should I choose LiAlH₄ over NaBH₄ for this reduction?

For the straightforward reduction of an aromatic aldehyde like benzo[b]thiophene-4-carbaldehyde, NaBH₄ is usually sufficient and is safer and more convenient to handle.[3] You might consider LiAlH₄ if the starting material contains other functional groups that are resistant to NaBH₄ but that you also want to reduce simultaneously, such as esters or amides.[5] However, for the selective reduction of just the aldehyde, NaBH₄ is the preferred reagent.

Q5: Are there any alternative, milder reduction methods I could consider?

Yes, other methods can be employed:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (like ammonium formate or isopropanol) and a transition metal catalyst (such as a ruthenium or iridium complex). It often proceeds under milder conditions than direct hydrogenation.

  • Enzymatic Reduction: Biocatalytic reductions using specific enzymes can offer very high selectivity and operate under environmentally benign aqueous conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Alcohol Incomplete reaction.Check the quality and stoichiometry of the reducing agent. Increase reaction time or consider a more powerful reducing agent if necessary.
Product degradation during workup.Ensure the workup procedure is not overly acidic or basic, which could affect the product's stability.
Presence of Unreacted Starting Material Insufficient reducing agent.Increase the molar equivalents of the hydride reagent.
Deactivated reagent.Use a fresh bottle of the reducing agent.
Formation of Multiple Spots on TLC Side reactions or impurities.Purify the starting material before the reaction. Adjust reaction conditions (e.g., lower temperature) to minimize side product formation.
Over-reduction (less common with NaBH₄).Use a milder reducing agent or fewer equivalents.

Data on Alternative Reducing Agents

The following table summarizes data for the reduction of thiophene-based carbaldehydes. While specific data for the 4-carbaldehyde isomer is limited in readily available literature, the data for the 2-carbaldehyde isomer is highly representative of the expected outcome.

Reducing AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
NaBH₄ Thiophene-2-carbaldehydeNot SpecifiedNot SpecifiedNot Specified92[6]
LiAlH₄ Benzo[b]thiophene-2-carboxylic acid methyl esterAnhydrous THF451Not specified

Experimental Protocols

Protocol 1: Reduction of Benzo[b]thiophene-4-carbaldehyde using Sodium Borohydride (NaBH₄)

This protocol is adapted from a similar, high-yielding reduction of thiophene-2-carbaldehyde.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzo[b]thiophene-4-carbaldehyde (1.0 eq) in methanol (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (benzo[b]thiophen-4-yl)methanol. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction of Benzo[b]thiophene-4-carbaldehyde using Lithium Aluminum Hydride (LiAlH₄)

SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Addition of Aldehyde: Dissolve benzo[b]thiophene-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup (Fieser Method): Carefully quench the reaction at 0°C by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Filtration and Extraction: A granular precipitate should form. Stir the mixture for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (benzo[b]thiophen-4-yl)methanol. Purify by column chromatography on silica gel as needed.

Diagrams

G cluster_start Starting Point cluster_reagent Reagent Selection cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Experiment: Reduce Benzo[b]thiophene-4-carbaldehyde Reagent_Choice Need to reduce only the aldehyde? Start->Reagent_Choice NaBH4 Use NaBH4 (Milder, safer, protic solvent) Reagent_Choice->NaBH4 Yes LiAlH4 Use LiAlH4 (Stronger, for less reactive groups, anhydrous) Reagent_Choice->LiAlH4 No (other groups present) Reaction_Check Reaction incomplete? NaBH4->Reaction_Check LiAlH4->Reaction_Check Check_Reagent Check reagent quality and stoichiometry Reaction_Check->Check_Reagent Yes Success Successful Reduction to (Benzo[b]thiophen-4-yl)methanol Reaction_Check->Success No Increase_Time Increase reaction time/temperature Check_Reagent->Increase_Time Consider_Alternative Consider stronger reducing agent Increase_Time->Consider_Alternative Consider_Alternative->Reaction_Check

References

Technical Support Center: Selective Oxidation of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective oxidation of Benzo[b]thiophen-4-ylmethanol to its corresponding aldehyde, Benzo[b]thiophene-4-carbaldehyde. The primary challenge in this transformation is preventing over-oxidation to the carboxylic acid while avoiding undesired oxidation of the sulfur atom in the benzothiophene ring system. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols for recommended oxidation methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when oxidizing this compound to the corresponding aldehyde?

A1: The primary challenges are twofold:

  • Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, reducing the yield of the target molecule.

  • Sulfur Oxidation: The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones as byproducts.[1][2][3][4] This side reaction is a significant concern as it alters the core heterocyclic structure.

Q2: Which oxidation methods are recommended for this transformation to minimize side reactions?

A2: Mild oxidation methods are highly recommended to ensure high selectivity for the aldehyde. The most suitable methods include:

  • Dess-Martin Periodinane (DMP) Oxidation: Known for its mild, neutral conditions and high chemoselectivity.[5][6]

  • Swern Oxidation: A reliable method that operates at low temperatures, which helps to prevent side reactions.[7][8][9][10][11]

  • TEMPO-catalyzed Oxidation: A versatile method that can be tuned for selectivity by choosing the appropriate co-oxidant and reaction conditions.[12][13][14][15]

Q3: Can I use stronger oxidizing agents like potassium permanganate or chromic acid?

A3: It is strongly advised to avoid strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). These reagents are known to oxidize primary alcohols to carboxylic acids and are likely to oxidize the sulfur atom of the benzothiophene ring.[16]

Q4: How can I monitor the progress of the reaction to prevent over-oxidation?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. It allows you to visualize the consumption of the starting alcohol and the formation of the product aldehyde. It is crucial to stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Q5: What are the general work-up procedures for these mild oxidation reactions?

A5: Work-up procedures typically involve quenching the excess oxidant, followed by an aqueous wash to remove water-soluble byproducts, and extraction of the desired aldehyde into an organic solvent. The specific quenching agent will depend on the oxidation method used. For instance, a saturated aqueous solution of sodium thiosulfate is often used in DMP oxidations.

Troubleshooting Guides

Dess-Martin Periodinane (DMP) Oxidation
Problem Possible Cause(s) Solution(s)
Low or no conversion of the starting alcohol. 1. Inactive DMP reagent (hydrolyzed).2. Insufficient equivalents of DMP.3. Reaction time is too short.1. Use freshly opened or properly stored DMP. If necessary, the reagent can be recrystallized.2. Increase the equivalents of DMP to 1.2-1.5 equivalents.3. Monitor the reaction by TLC and extend the reaction time as needed.
Formation of carboxylic acid (over-oxidation). 1. Reaction time is too long.2. Reaction temperature is too high.1. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.2. Maintain the reaction at room temperature.
Formation of sulfoxide/sulfone byproducts. The sulfur atom in the benzothiophene ring is oxidized.1. Ensure the reaction is run under strictly anhydrous conditions.2. Minimize reaction time.
Difficult product isolation. The byproduct, iodinane, can sometimes complicate purification.1. After quenching with sodium thiosulfate, perform an aqueous workup with saturated sodium bicarbonate solution.2. Diluting the crude reaction mixture with a nonpolar solvent like pentane or hexane can help precipitate the iodinane byproducts, which can then be removed by filtration.[5]
Swern Oxidation
Problem Possible Cause(s) Solution(s)
Low or no conversion of the starting alcohol. 1. Incomplete activation of DMSO.2. Temperature not maintained at -78 °C during reagent addition.3. Insufficient equivalents of reagents.1. Ensure oxalyl chloride is added slowly to the DMSO solution at -78 °C and allow sufficient time for activation (typically 15-30 minutes).2. Use a dry ice/acetone bath to maintain a consistent low temperature.3. Use the recommended stoichiometry (see protocol below).
Formation of methylthiomethyl (MTM) ether byproduct. The reaction temperature was allowed to rise above -60 °C before the addition of the tertiary amine base.Maintain the reaction temperature at -78 °C throughout the addition of the alcohol and until the base is added.[7]
Epimerization at a stereocenter alpha to the newly formed carbonyl. The base (triethylamine) is too strong or not sterically hindered enough.Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base).
Strong, unpleasant odor. Formation of dimethyl sulfide (DMS) as a byproduct.[10]1. Perform the reaction and work-up in a well-ventilated fume hood.2. Rinse all glassware with a bleach solution to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO).
TEMPO-catalyzed Oxidation
Problem Possible Cause(s) Solution(s)
Low or no conversion of the starting alcohol. 1. Inactive catalyst or co-oxidant.2. Incorrect pH of the reaction mixture.1. Use fresh TEMPO and co-oxidant.2. For Anelli-type conditions (using bleach), maintain a basic pH with sodium bicarbonate.
Formation of carboxylic acid (over-oxidation). 1. Reaction run for too long.2. Use of a phase-transfer catalyst can accelerate over-oxidation.[12]1. Monitor the reaction closely by TLC.2. Avoid the use of a phase-transfer catalyst if the aldehyde is the desired product.
Chlorination of the aromatic ring. Using sodium hypochlorite (bleach) as the co-oxidant can sometimes lead to chlorination of electron-rich aromatic rings.Consider using an alternative co-oxidant system, such as bis(acetoxy)iodobenzene (BAIB).
Reaction is slow or stalls. The biphasic nature of some TEMPO oxidation protocols can lead to slow reaction rates for certain substrates.Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the general characteristics and typical outcomes for the selective oxidation of primary alcohols to aldehydes. Specific quantitative data for this compound is limited in the literature; therefore, the expected yields are based on general observations for sensitive aromatic and heteroaromatic alcohols.

Method Reagents Typical Temperature Typical Reaction Time Expected Yield Range (General) Key Advantages Key Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), CH₂Cl₂Room Temperature0.5 - 4 hours85-95%Mild, neutral conditions; high chemoselectivity; easy to set up.[5][6]Reagent is expensive and potentially explosive; stoichiometric use of a high molecular weight reagent.[5]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine, CH₂Cl₂-78 °C to Room Temp.1 - 2 hours80-95%High yields; mild conditions; byproducts are volatile.[7][8][9][10][11]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; requires careful control of temperature to avoid side reactions.[7][10]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl/KBr or other co-oxidant, CH₂Cl₂/H₂O0 °C to Room Temp.1 - 12 hours70-90%Catalytic in TEMPO; uses inexpensive co-oxidants; environmentally benign options available.[12][13][14][15]Can be slower than stoichiometric methods; potential for side reactions (e.g., chlorination) depending on the co-oxidant.[12]
PCC Oxidation Pyridinium Chlorochromate (PCC), CH₂Cl₂Room Temperature2 - 4 hours70-85%Simple procedure; readily available reagent.[7][17][18]Chromium-based reagent is toxic and generates hazardous waste; reaction workup can be tedious.[17]

Experimental Protocols

Note: These are generalized protocols. The exact amounts and reaction times should be optimized for your specific setup and scale, with careful monitoring by TLC. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within 0.5 to 4 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Stir the biphasic mixture vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Swern Oxidation
  • Activator Preparation: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq) dropwise.

  • DMSO Addition: Add a solution of anhydrous dimethyl sulfoxide (DMSO) (3.0 eq) in anhydrous CH₂Cl₂ dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -70 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise, again maintaining the temperature at -78 °C. Stir for an additional 30 minutes at -78 °C.

  • Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quenching and Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: TEMPO-catalyzed Oxidation (Anelli Conditions)
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) and an aqueous solution of potassium bromide (KBr) (0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Co-oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, bleach, ~1.2 eq) containing sodium bicarbonate (NaHCO₃, ~1.5 eq) dropwise while stirring vigorously. Maintain the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude aldehyde by flash column chromatography.

Visualizations

Experimental_Workflow_DMP cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous CH₂Cl₂ add_dmp Add Dess-Martin Periodinane (1.2-1.5 eq) at RT start->add_dmp stir Stir at RT (Monitor by TLC) add_dmp->stir quench Quench with Na₂S₂O₃ and NaHCO₃ solution stir->quench extract Extract with organic solvent quench->extract purify Purify by Chromatography extract->purify end Benzo[b]thiophene-4-carbaldehyde purify->end

Caption: Workflow for Dess-Martin Periodinane (DMP) Oxidation.

Experimental_Workflow_Swern cluster_activation Activation (-78 °C) cluster_reaction Reaction (-78 °C) cluster_workup Work-up & Purification start Activate DMSO with Oxalyl Chloride in CH₂Cl₂ add_alcohol Add this compound start->add_alcohol add_base Add Triethylamine add_alcohol->add_base warm Warm to RT & Quench add_base->warm extract Extract with organic solvent warm->extract purify Purify by Chromatography extract->purify end Benzo[b]thiophene-4-carbaldehyde purify->end

Caption: Workflow for Swern Oxidation.

Decision_Tree start Start: Oxidize This compound q1 Need mildest conditions & neutral pH? start->q1 dmp Use Dess-Martin Periodinane (DMP) q1->dmp Yes q2 Can you handle cryogenic temperatures (-78 °C)? q1->q2 No swern Use Swern Oxidation q2->swern Yes q3 Prefer a catalytic method? q2->q3 No tempo Use TEMPO-catalyzed Oxidation q3->tempo Yes pcc Consider PCC (Note: Toxic Cr waste) q3->pcc No

Caption: Decision flowchart for selecting an oxidation method.

References

Technical Support Center: Synthesis of Substituted Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzo[b]thiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions (FAQs).

General Troubleshooting

Question: My reaction to synthesize a substituted benzo[b]thiophene is resulting in a low yield or failing completely. What are the general steps I should take to troubleshoot the experiment?

Answer: A low or no yield in benzo[b]thiophene synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Here is a logical workflow to diagnose the issue:

troubleshooting_workflow start Low or No Yield Observed reagent_quality Verify Starting Material Quality (Purity, Degradation) start->reagent_quality reaction_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagent_quality->reaction_conditions stoichiometry Check Reagent Stoichiometry reaction_conditions->stoichiometry catalyst_activity Evaluate Catalyst/Reagent Activity stoichiometry->catalyst_activity solvent_effects Consider Solvent Effects (Solubility, Polarity) catalyst_activity->solvent_effects purification Optimize Purification Method solvent_effects->purification success Improved Yield purification->success

Caption: General troubleshooting workflow for low-yield benzo[b]thiophene synthesis.

Start by verifying the purity and stability of your starting materials. Ensure that reaction parameters such as temperature, reaction time, and atmosphere (e.g., inert conditions for palladium-catalyzed reactions) are optimal for the specific transformation. Re-evaluate the stoichiometry of your reagents, as incorrect ratios can halt the reaction or lead to side products. The activity of catalysts and reagents is also crucial; consider using fresh batches or different suppliers. Solvent choice can significantly impact solubility and reactivity. Finally, inefficient purification can lead to product loss.

Gewald Synthesis of 2-Aminobenzo[b]thiophenes

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which can be precursors to benzo[b]thiophenes. Common issues often revolve around the initial condensation step and the reactivity of sulfur.

Question: I am experiencing a low yield in my Gewald reaction. What are the most critical parameters to investigate?

Answer: Low yields in the Gewald reaction often stem from an inefficient Knoevenagel condensation, the first step of the reaction, or poor reactivity of elemental sulfur.[1][2]

Troubleshooting Guide for Low Yield in Gewald Synthesis

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation - Base Selection: The choice of base is critical. Screen different bases like piperidine, morpholine, or triethylamine, as reactivity can be substrate-dependent.[1] - Water Removal: The condensation produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or a dehydrating agent can be beneficial.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are recommended to improve the solubility and reactivity of sulfur.[1] - Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can enhance sulfur's reactivity. However, be cautious as excessive heat may lead to side reactions.[1]
Steric Hindrance For sterically hindered ketones, a two-step approach may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.[1]
Incorrect Stoichiometry Ensure all reagents are pure and accurately measured. The purity of the starting materials is crucial for the success of the reaction.[1]

Question: I am observing significant side products in my Gewald reaction. What are the likely impurities and how can I avoid them?

Answer: The formation of side products is a common issue. The most frequently observed impurities are the intermediate from the Knoevenagel-Cope condensation and dimerization or polymerization products.[1] Adjusting reactant concentrations, the rate of reagent addition, or changing the solvent can help minimize the formation of these byproducts.[1]

Experimental Protocol: L-Proline Catalyzed Gewald Synthesis of 2-Aminothiophenes

This protocol describes an efficient, one-pot synthesis of substituted 2-aminothiophenes using L-proline as a catalyst.[3]

Materials:

  • Ketone or aldehyde

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • L-proline

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the carbonyl compound (1 mmol) and the active methylene nitrile (1 mmol) in DMF (5 mL), add elemental sulfur (1.2 mmol) and L-proline (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

This method has been shown to be effective for a variety of substrates, with cyclic ketones like cyclohexanone generally providing better yields than strained cyclic ketones.[3]

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are a common method for introducing substituents to the benzo[b]thiophene core. However, these reactions are prone to issues with regioselectivity and the formation of side products.

Question: My Friedel-Crafts acylation of benzo[b]thiophene is giving a mixture of isomers and other byproducts. How can I improve the regioselectivity and minimize side reactions?

Answer: Friedel-Crafts acylation of benzo[b]thiophene typically occurs at the C3 position, but C2 acylation can also be observed, leading to isomeric mixtures.[4][5] The formation of byproducts can be attributed to the harsh reaction conditions, including the use of excess Lewis acids like aluminum chloride, which can lead to the formation of environmentally harmful HCl gas.[4][6]

To improve selectivity and reduce side products, consider using milder reaction conditions. An alternative to the traditional Friedel-Crafts acylation involves the use of mixed anhydrides of trifluoroacetic acid, which can proceed under solvent-free conditions and without the need for strong Lewis acids.[4]

Troubleshooting Friedel-Crafts Acylation

friedel_crafts_troubleshooting start Poor Regioselectivity or Side Products in Acylation lewis_acid Reduce Amount of Lewis Acid (e.g., AlCl₃) start->lewis_acid mild_conditions Explore Milder Conditions (e.g., Mixed Anhydrides) lewis_acid->mild_conditions solvent Optimize Solvent (e.g., Dichloromethane, Toluene) mild_conditions->solvent temp_control Precise Temperature Control solvent->temp_control workup Careful Aqueous Workup temp_control->workup success Improved Selectivity and Yield workup->success

Caption: Decision tree for troubleshooting Friedel-Crafts acylation of benzo[b]thiophenes.

Experimental Protocol: Friedel-Crafts Acylation of Benzo[b]thiophene

This protocol provides a general method for the acylation of benzo[b]thiophene at the 3-position.[5]

Materials:

  • Benzo[b]thiophene

  • Acetyl chloride (or another acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of benzo[b]thiophene (1 equivalent) in dry dichloromethane dropwise.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are widely used for the synthesis of aryl-substituted benzo[b]thiophenes. A common challenge is achieving high yields, which is often dependent on the careful optimization of various reaction parameters.

Question: My palladium-catalyzed synthesis of a 2-arylbenzo[b]thiophene is giving a low yield. How can I optimize the reaction conditions?

Answer: Low yields in palladium-catalyzed cross-coupling reactions for benzo[b]thiophene synthesis are a frequent issue. The problem often lies in the suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the selection of the palladium catalyst and a copper salt as an oxidant significantly influences the yield.[7]

Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [7]

Entry Pd Catalyst (10 mol %) Cu Salt (2.0 equiv) Solvent Yield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO72
3Pd(PPh₃)₄Cu(OAc)₂DMSO58
4Pd(OAc)₂CuCl₂DMSO65
5Pd(OAc)₂Cu(OTf)₂DMSO75
6Pd(OAc)₂Cu(OAc)₂DMF78
7Pd(OAc)₂Cu(OAc)₂Toluene45
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide

This protocol is based on an optimized procedure for the direct arylation of benzo[b]thiophene 1,1-dioxide.[7]

Materials:

  • Benzo[b]thiophene 1,1-dioxide

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), the arylboronic acid (18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).

  • Add DMSO (60 mL) to the vessel.

  • Heat the mixture to 100 °C and stir for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzo[b]thiophene 1,1-dioxide.

Purification of Substituted Benzo[b]thiophenes

Question: I am having difficulty purifying my substituted benzo[b]thiophene derivative. What are the best practices for purification?

Answer: The purification of benzo[b]thiophene derivatives can be challenging due to the presence of closely related side products or unreacted starting materials. Column chromatography and recrystallization are the most common and effective purification methods.

Workflow for Product Purification

purification_workflow start Crude Product Mixture tlc Analyze by TLC to Determine Polarity start->tlc column_chrom Column Chromatography (Silica Gel) tlc->column_chrom recrystallization Recrystallization tlc->recrystallization purity_check Check Purity (TLC, NMR) column_chrom->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% repeat_purification Repeat Purification or Try Alternative Method purity_check->repeat_purification Purity < 95%

Caption: A general workflow for the purification of substituted benzo[b]thiophenes.

Detailed Protocol: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a low-polarity eluent (e.g., 100% hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the eluent polarity (e.g., by adding ethyl acetate to hexane) to separate the components.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Monitor the composition of the fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzo[b]thiophen-4-ylmethanol and Benzo[b]thiophen-2-ylmethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies on the biological activities of Benzo[b]thiophen-4-ylmethanol and Benzo[b]thiophen-2-ylmethanol. However, by examining the activities of their closely related derivatives, we can infer potential differences and similarities in their pharmacological profiles. This guide synthesizes the available data, focusing primarily on the antimicrobial properties of derivatives functionalized at the 4- and 2-positions of the benzo[b]thiophene core, to provide a valuable resource for researchers in drug discovery and development.

The benzo[b]thiophene scaffold is a well-established pharmacophore, known to impart a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][2] The specific biological profile of a benzo[b]thiophene derivative is highly dependent on the nature and position of its substituents.[3] This comparison focuses on derivatives of the 4-ylmethanol and 2-ylmethanol isomers to shed light on how the positional isomerism of the hydroxymethyl group may influence biological activity.

Antimicrobial and Antifungal Activity: An Indirect Comparison

While direct data on the parent methanol compounds is lacking, studies on their derivatives provide valuable insights. A study on piperazine derivatives of benzo[b]thiophene-4-yl-methanol has demonstrated notable antimicrobial and antifungal activity.[4][5] Similarly, a halogenated derivative of benzo[b]thiophen-2-ylmethanol has also been shown to possess antimicrobial and antifungal properties.[3]

Data Summary: Antimicrobial and Antifungal Activities of Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives of both isomers against various microbial strains.

DerivativeIsomer PositionMicrobial StrainMIC (µg/mL)Reference
1-(Benzo[b]thiophen-4-yl)-4-(2-fluoro-2-phenylethyl)piperazine (K2)4Pseudomonas aeruginosa12.5[4][5]
1-(Benzo[b]thiophen-4-yl)-4-(2-oxo-2-(4-trifluoromethylphenyl)ethyl)piperazine (K4)4Staphylococcus aureus62.5[4][5]
1-(Benzo[b]thiophen-4-yl)-4-(2-oxo-2-phenylethyl)piperazine (K1)4Candida albicans250[4][5]
1-(Benzo[b]thiophen-4-yl)-4-(2-fluoro-2-phenylethyl)piperazine (K2)4Candida albicans250[4][5]
1-(Benzo[b]thiophen-4-yl)-4-(2-oxo-2-(4-trifluoromethylphenyl)ethyl)piperazine (K4)4Candida albicans250[4][5]
3-Chloro-2-(hydroxymethyl)benzo[b]thiophene (19)2Bacillus cereus128[3]
3-Chloro-2-(hydroxymethyl)benzo[b]thiophene (19)2Candida albicans128[3]
3-Chloro-2-(hydroxymethyl)benzo[b]thiophene (19)2Staphylococcus aureus256[3]
3-Chloro-2-(hydroxymethyl)benzo[b]thiophene (19)2Enterococcus faecalis256[3]

It is crucial to note that the derivatives presented in the table are structurally different, which significantly influences their biological activity. The piperazine derivatives of the 4-yl isomer are more complex than the simple halogenated 2-ylmethanol derivative. However, this data provides a preliminary indication that derivatives from both isomeric positions can exhibit potent antimicrobial and antifungal effects. For instance, the fluoro-piperazine derivative of the 4-yl isomer (K2) shows strong activity against P. aeruginosa with a MIC of 12.5 µg/mL.[4][5] The chloro-derivative of the 2-ylmethanol isomer (19) demonstrates good activity against B. cereus and C. albicans with a MIC of 128 µg/mL.[3]

Broader Biological Activities of Benzo[b]thiophene Derivatives

Beyond antimicrobial effects, the benzo[b]thiophene nucleus is a key component in compounds with diverse pharmacological applications.

Benzo[b]thiophene-2-yl Derivatives: A variety of 2-substituted benzo[b]thiophenes have been investigated for their therapeutic potential. These include compounds with anti-inflammatory and analgesic properties, as well as derivatives with anticancer activity.[2][6] For example, some 2-phenylbenzothiophene derivatives have shown antitumor and antifungal activities.[7]

Benzo[b]thiophene-4-yl Derivatives: While less explored than their 2-substituted counterparts, derivatives from the 4-position are also biologically active. The aforementioned study on piperazine derivatives highlights their potential as antimicrobial agents.[4][5]

Experimental Protocols

The following are summaries of the experimental protocols used to determine the antimicrobial activity of the benzo[b]thiophene derivatives discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[3][4][5]

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental and Screening Workflows

To facilitate further research into the comparative biological activities of this compound and Benzo[b]thiophen-2-ylmethanol, a general experimental workflow is proposed.

Biological Activity Screening Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Comparison synthesis_4 Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis_4->characterization synthesis_2 Synthesis of Benzo[b]thiophen-2-ylmethanol synthesis_2->characterization antimicrobial Antimicrobial Assays (Bacteria, Fungi) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) characterization->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS) characterization->antioxidant quant_data Quantitative Data (IC50, MIC) antimicrobial->quant_data cytotoxicity->quant_data anti_inflammatory->quant_data antioxidant->quant_data sar Structure-Activity Relationship (SAR) Analysis quant_data->sar comparison Comparative Analysis of Isomers sar->comparison

References

A Comparative Guide to Purity Analysis of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for determining the purity of Benzo[b]thiophen-4-ylmethanol, a crucial building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with detailed comparisons to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted method for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

A typical reversed-phase HPLC method is proposed for the analysis of this compound. Due to its non-polar nature, a C18 stationary phase is effective for achieving good retention and separation. A mobile phase consisting of acetonitrile and water provides a suitable elution gradient for this hydrophobic molecule. UV detection is employed, leveraging the chromophoric nature of the benzothiophene ring system for quantification.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

3. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Comparison of Analytical Methods

While HPLC is the preferred method, other techniques offer complementary information and can be valuable for a comprehensive purity assessment.

FeatureHPLCGC-MSNMR
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities and degradation products.Structural elucidation, confirmation of identity, and quantification of major components and impurities.
Sample Requirements Soluble in a suitable solvent.Volatile and thermally stable, or can be derivatized.Soluble in a deuterated solvent.
Limit of Detection Low (ng to pg range).Very low (pg to fg range).Higher (µg to mg range).
Advantages High resolution, high precision, suitable for non-volatile compounds.High sensitivity, provides molecular weight and fragmentation information for identification.Provides definitive structural information, non-destructive, can be quantitative.
Disadvantages May require reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Potential Impurities in this compound

Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common synthetic pathway involves the reduction of a Benzo[b]thiophene-4-carbaldehyde or a corresponding ester.

Potential Process-Related Impurities:

  • Unreacted Starting Material: Benzo[b]thiophene-4-carbaldehyde or the corresponding ester.

  • Over-reduction Products: Benzo[b]thiophen-4-ylmethane.

  • Isomeric Impurities: Formation of other positional isomers of the benzothiophene core during its synthesis.

  • Reagents and Catalysts: Residual reagents or catalysts from the synthetic steps.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the logical flow of the analytical process and the relationship between the different techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_primary Primary Method cluster_complementary Complementary & Confirmatory Methods Compound This compound Purity HPLC HPLC (Quantitative Purity) Compound->HPLC Primary choice for routine analysis GCMS GC-MS (Volatile Impurities) Compound->GCMS For volatile impurity profiling NMR NMR (Structural Confirmation) Compound->NMR For structural identity and confirmation HPLC->GCMS Complementary Data HPLC->NMR Complementary Data

Caption: Comparison of Analytical Techniques.

Conclusion

For the routine purity assessment of this compound, HPLC stands out as the most suitable technique due to its high resolving power, sensitivity, and applicability to non-volatile compounds. However, for a comprehensive characterization, especially during process development and for regulatory submissions, a multi-faceted approach is recommended. GC-MS can be invaluable for identifying and quantifying volatile impurities, while NMR spectroscopy provides definitive structural confirmation and can be used for quantitative purposes for major components. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.

A Comparative Guide to the Synthesis and Purity Validation of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potential synthetic routes for Benzo[b]thiophen-4-ylmethanol, a valuable building block in medicinal chemistry. Furthermore, it details the analytical techniques crucial for the validation of its synthesis and the rigorous assessment of its purity. The presented experimental data, while based on established principles for analogous compounds, serves as a practical reference for researchers.

Synthesis of this compound: A Comparison of Two Methods

The synthesis of this compound can be approached through various strategies. Here, we compare two plausible methods: the reduction of a key intermediate, Benzo[b]thiophene-4-carbaldehyde, and a Grignard reaction starting from 4-bromobenzo[b]thiophene.

Method 1: Reduction of Benzo[b]thiophene-4-carbaldehyde

This two-step approach involves the formylation of benzo[b]thiophene followed by the reduction of the resulting aldehyde.

Method 2: Grignard Reaction with 4-Bromobenzo[b]thiophene

This method utilizes a Grignard reagent prepared from 4-bromobenzo[b]thiophene, which then reacts with formaldehyde.

ParameterMethod 1: ReductionMethod 2: Grignard Reaction
Starting Material Benzo[b]thiophene4-Bromobenzo[b]thiophene
Key Reagents n-Butyllithium, DMF, Sodium borohydrideMagnesium, Formaldehyde
Number of Steps 22
Potential Yield Moderate to HighModerate
Key Advantages Milder final step, readily available reducing agents.Direct introduction of the hydroxymethyl group.
Potential Challenges Handling of pyrophoric n-butyllithium, potential for over-reduction.Formation of the Grignard reagent can be sensitive to moisture and air.

Experimental Protocols

Method 1: Synthesis via Reduction of Benzo[b]thiophene-4-carbaldehyde

Step 1a: Synthesis of Benzo[b]thiophene-4-carbaldehyde

  • Dissolve Benzo[b]thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add N,N-Dimethylformamide (DMF, 1.2 equivalents) dropwise and continue stirring at -78 °C for another hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 1b: Reduction to this compound

  • Dissolve Benzo[b]thiophene-4-carbaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Method 2: Synthesis via Grignard Reaction

Step 2a: Preparation of Benzo[b]thiophen-4-ylmagnesium bromide

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 4-bromobenzo[b]thiophene (1 equivalent) in anhydrous THF dropwise to initiate the reaction (a crystal of iodine may be added as an initiator).

  • Once the reaction starts, add the remaining 4-bromobenzo[b]thiophene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

Step 2b: Reaction with Formaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Pass a stream of dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution, or add a solution of anhydrous formaldehyde in THF.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation of Synthesis and Purity by Analytical Techniques

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of the synthesized this compound.

Analytical TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmation.Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the methylene protons (CH₂) adjacent to the hydroxyl group, and a singlet for the hydroxyl proton (OH).
¹³C NMR Confirmation of the carbon skeleton.Aromatic carbons in the range of δ 120-140 ppm and a signal for the methylene carbon (CH₂) around δ 60-65 ppm.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (C₉H₈OS).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity when analyzed on a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient).
Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Standard pulse program, spectral width of -2 to 12 ppm, 16-32 scans.

  • ¹³C NMR Parameters: Proton-decoupled pulse program, spectral width of 0 to 220 ppm, 1024 or more scans.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction: Direct infusion or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • EI Conditions: Ionization energy of 70 eV.

  • ESI Conditions: Positive or negative ion mode, depending on the adduct formation.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analytical validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Analytical Validation cluster_techniques Techniques Start Start Reaction Chemical Reaction (Method 1 or 2) Start->Reaction Reagents Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Quenching Purification Purification (Column Chromatography) Workup->Purification Crude Product Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purified Product Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment NMR NMR Structure_Confirmation->NMR MS MS Structure_Confirmation->MS Final_Product Validated Product Purity_Assessment->Final_Product HPLC HPLC Purity_Assessment->HPLC

Caption: Experimental workflow for synthesis and validation.

This comprehensive guide provides a framework for the synthesis and quality control of this compound, enabling researchers to confidently produce and validate this important chemical entity for their research and development endeavors.

comparative analysis of different reducing agents for benzo[b]thiophene-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of benzo[b]thiophene-4-carbaldehyde to its corresponding alcohol, (benzo[b]thiophen-4-yl)methanol, is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of reducing agent for this conversion significantly impacts the reaction's efficiency, selectivity, and overall yield. This guide provides a comparative analysis of common reducing agents for this specific transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.

At a Glance: Comparison of Reducing Agents

Reducing AgentTypical Reaction ConditionsReported Yield (%)SelectivityKey Advantages & Disadvantages
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH), Room TemperatureHigh (Typical >90%)Chemoselective for aldehydes and ketonesAdvantages: Mild, selective, easy to handle, compatible with protic solvents. Disadvantages: Slower reaction times compared to stronger reducing agents.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O), 0 °C to Room TemperatureVery High (Typical >95%)Non-selective, reduces a wide range of functional groupsAdvantages: Highly reactive and efficient, rapid reductions. Disadvantages: Highly reactive with protic solvents (requires anhydrous conditions), less selective, requires careful handling.
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas, Palladium on Carbon (Pd/C) or other catalysts, various solvents and pressuresVariableCan be highly selective depending on the catalyst and conditionsAdvantages: "Green" reagent (H₂), high potential for selectivity. Disadvantages: Requires specialized equipment for handling hydrogen gas, catalyst can be expensive and may be poisoned by sulfur compounds.

Experimental Protocols

Reduction with Sodium Borohydride (NaBH₄)

This protocol outlines a general procedure for the reduction of benzo[b]thiophene-4-carbaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

  • Benzo[b]thiophene-4-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve benzo[b]thiophene-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (benzo[b]thiophen-4-yl)methanol.

  • Purify the product by column chromatography or recrystallization as needed.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction using lithium aluminum hydride, a powerful but less selective reducing agent, requiring anhydrous conditions.

Materials:

  • Benzo[b]thiophene-4-carbaldehyde

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide (15% aqueous solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • To a stirred suspension of LiAlH₄ (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a round-bottom flask, add a solution of benzo[b]thiophene-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise via a dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate is formed.

  • Filter the solid and wash it thoroughly with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (benzo[b]thiophen-4-yl)methanol.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of benzo[b]thiophene-4-carbaldehyde.

experimental_workflow start Start dissolve Dissolve Benzo[b]thiophene-4-carbaldehyde start->dissolve cool Cool Reaction Mixture dissolve->cool add_reagent Add Reducing Agent cool->add_reagent monitor Monitor Reaction (TLC) add_reagent->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup dry Dry & Concentrate workup->dry purify Purify Product dry->purify end End purify->end

Caption: General experimental workflow for the reduction.

Reaction Mechanism: Hydride Reduction

The diagram below depicts the general mechanism for the nucleophilic addition of a hydride to the carbonyl group of benzo[b]thiophene-4-carbaldehyde.

Caption: Reduction of the aldehyde to a primary alcohol.

Logical Relationship of Reagent Selection

This diagram illustrates the decision-making process for selecting a suitable reducing agent based on desired reaction characteristics.

logical_relationship start Select Reducing Agent selectivity High Chemoselectivity Required? start->selectivity conditions Mild Reaction Conditions Preferred? selectivity->conditions Yes speed Rapid Reduction Essential? selectivity->speed No nabh4 Use NaBH₄ conditions->nabh4 Yes h2_catalyst Consider Catalytic Hydrogenation conditions->h2_catalyst Consider lialh4 Use LiAlH₄ speed->lialh4 Yes speed->h2_catalyst Consider

Caption: Decision tree for selecting a reducing agent.

Comparative Reactivity of Benzo[b]thiophen-4-ylmethanol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among isomers of a core scaffold is crucial for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of Benzo[b]thiophen-4-ylmethanol and its positional isomers, supported by established principles of heterocyclic chemistry. While direct, side-by-side quantitative experimental data for all isomers is not extensively available in the current literature, this guide synthesizes known reactivity patterns of the benzo[b]thiophene nucleus to provide a robust framework for predicting and understanding their chemical behavior.

The benzo[b]thiophene scaffold is a key pharmacophore found in numerous FDA-approved drugs and is a focal point in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The position of the hydroxymethyl (-CH2OH) substituent on the benzo[b]thiophene ring system significantly influences the molecule's electronic properties and, consequently, its reactivity in various chemical transformations.

Understanding the Reactivity of the Benzo[b]thiophene Core

The reactivity of benzo[b]thiophene is governed by the interplay of the electron-rich thiophene ring and the fused benzene ring. Electrophilic aromatic substitution is a key reaction class for this heterocyclic system. The thiophene ring is generally more activated towards electrophiles than the benzene ring. Within the thiophene moiety, the C2 (α) and C3 (β) positions are the most reactive. Theoretical studies and experimental evidence indicate that the α-position (C2) is typically more susceptible to electrophilic attack than the β-position (C3).[2] However, the presence of substituents can alter this preference.

The hydroxymethyl group is a weakly activating, ortho-, para-directing group. Its influence on the reactivity of the benzo[b]thiophene ring will depend on its position. When attached to the benzene ring (positions 4, 5, 6, or 7), it will primarily influence electrophilic substitution on the benzene portion of the molecule. When attached to the thiophene ring (positions 2 or 3), it will modulate the reactivity of that ring.

Reactivity Comparison of Benzo[b]thiophen-ylmethanol Isomers

The following table summarizes the expected relative reactivity of the different Benzo[b]thiophen-ylmethanol isomers in common chemical transformations. This comparison is based on the general principles of electrophilic and nucleophilic reactions on the benzo[b]thiophene scaffold.

IsomerPosition of -CH2OHExpected Reactivity of the Ring (Electrophilic Aromatic Substitution)Reactivity of the Hydroxymethyl Group (e.g., Oxidation, Esterification)Supporting Observations
Benzo[b]thiophen-2-ylmethanol Thiophene (α-position)The C3 position is the most likely site for electrophilic attack. The electron-donating character of the hydroxymethyl group may further activate this position.Standard reactivity for a benzylic-type alcohol.Halogenation at the 2-position of a benzo[b]thiophene is known to be more susceptible to nucleophilic displacement than at the 3-position.[3]
Benzo[b]thiophen-3-ylmethanol Thiophene (β-position)The C2 position is the primary site for electrophilic attack. The hydroxymethyl group at C3 may have a minor influence on the benzene ring.Standard reactivity for a benzylic-type alcohol. Functionalization of the exocyclic alkene in a dearomatized intermediate of a benzo[b]thiophen-3-ylmethanol derivative has been demonstrated.[2][4]Studies on 3-acetyl and 3-formyl-benzo[b]thiophenes show that nitration occurs on the benzene ring, with no substitution at the C2 position.[5]
This compound BenzeneThe hydroxymethyl group will direct incoming electrophiles primarily to the C5 and C7 positions. Reactivity of the thiophene ring (C2 and C3) is also possible.Standard reactivity for a benzylic-type alcohol.In 4-methoxybenzo[b]thiophene, electrophilic substitution occurs at the C7 position.[6] A similar directing effect is expected for the hydroxymethyl group.
Benzo[b]thiophen-5-ylmethanol BenzeneDirects electrophiles to the C4 and C6 positions.Standard reactivity for a benzylic-type alcohol.General principles of electrophilic aromatic substitution on substituted benzene rings apply.
Benzo[b]thiophen-6-ylmethanol BenzeneDirects electrophiles to the C5 and C7 positions.Standard reactivity for a benzylic-type alcohol.Acid-catalyzed cyclization reactions can lead to mixtures of 6- and 4-substituted isomers, indicating the electronic influence on these positions.
Benzo[b]thiophen-7-ylmethanol BenzeneDirects electrophiles to the C6 position. The proximity to the sulfur atom may influence reactivity.Standard reactivity for a benzylic-type alcohol.The electronic environment of the C7 position is influenced by both the fused thiophene ring and the benzene ring.

Experimental Protocols

While a direct comparative study is lacking, the following protocols are representative of common transformations performed on Benzo[b]thiophen-ylmethanol isomers.

Oxidation of Benzo[b]thiophen-ylmethanol to the Corresponding Aldehyde

This protocol is a general procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • Benzo[b]thiophen-ylmethanol isomer

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of the Benzo[b]thiophen-ylmethanol isomer (1.0 equivalent) in anhydrous DCM at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the corresponding Benzo[b]thiophene-carboxaldehyde.

Esterification of Benzo[b]thiophen-ylmethanol

This protocol describes a standard Steglich esterification.

Materials:

  • Benzo[b]thiophen-ylmethanol isomer

  • Carboxylic acid (e.g., acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Benzo[b]thiophen-ylmethanol isomer (1.0 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Visualizing Reactivity: The Benzo[b]thiophene Core

The following diagram illustrates the key positions for electrophilic attack on the unsubstituted benzo[b]thiophene ring system. The presence of the hydroxymethyl group will further modulate the reactivity at these positions depending on its location.

References

spectroscopic analysis (1H NMR, 13C NMR, IR, MS) of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Analysis of Benzo[b]thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of key Benzo[b]thiophene derivatives. While the primary focus of this report was intended to be Benzo[b]thiophen-4-ylmethanol, a comprehensive search of available scientific literature and databases did not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this specific isomer.

Therefore, this guide presents a detailed spectroscopic comparison of two closely related and structurally isomeric compounds: Benzo[b]thiophen-3-ylmethanol and Benzo[b]thiophene-2-carbaldehyde . This information serves as a valuable reference for researchers working with substituted benzo[b]thiophenes, offering insights into the spectroscopic characteristics of this important heterocyclic scaffold.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for Benzo[b]thiophen-3-ylmethanol and Benzo[b]thiophene-2-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
Benzo[b]thiophen-3-ylmethanolCDCl₃7.89 (ddd, J = 5.8, 5.4, 1.5 Hz, 2H), 7.45–7.38 (m, 3H), 4.96 (d, J = 0.6 Hz, 2H), 1.90 (s, 1H)[1]
Benzo[b]thiophene-2-carbaldehydeCDCl₃10.08 (s, 1H, CHO), 7.99 (s, 1H, =CH), 7.95–7.84 (m, 2H, aromatic), 7.54–7.38 (m, 2H, aromatic)[2][3]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
Benzo[b]thiophen-3-ylmethanolCDCl₃140.81, 137.67, 135.97, 124.60, 124.23, 123.86, 122.90, 121.95, 59.85[1]
Benzo[b]thiophene-2-carbaldehydeCDCl₃184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4[2][3]

Table 3: IR Spectroscopic Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
Benzo[b]thiophene-2-carbaldehydefilm2826 (w, C-H stretch, aldehyde), 1672 (s, C=O stretch, aldehyde), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m)[2][3]

Table 4: Mass Spectrometry Data

CompoundIonization ModeKey m/z values (relative abundance %)
Benzo[b]thiophene-2-carbaldehydeGC-MS (EI)162 (100) [M⁺], 161 (99), 134 (24), 133 (32), 89 (50), 63 (22)[2][3]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard practices for the analysis of aromatic and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups within the molecule.

  • Sample Preparation (Solid):

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Sample Preparation (Liquid/Film): A thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates).

  • Data Acquisition: A background spectrum (of air or the pure solvent/KBr) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC Separation:

    • Column: A nonpolar or mid-polarity capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: The oven temperature is ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute the compounds based on their boiling points.

  • MS Detection:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel or known chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for compound characterization using spectroscopic methods.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Benzo[b]thiophene Derivatives in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer, anti-inflammatory, and antimicrobial properties of benzo[b]thiophene scaffolds reveals a promising class of compounds for future drug development. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3] Extensive research has highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4][5] This guide summarizes key findings from various studies, presenting a comparative overview of the biological activities of different benzo[b]thiophene derivatives to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Multiple Fronts of Uncontrolled Cell Proliferation

Benzo[b]thiophene derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and metastasis, and interaction with cellular components like tubulin.[6][7][8]

A novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has demonstrated significant cytotoxic effects on various cancer cell lines.[6] Its anticancer activity is attributed to the induction of apoptosis through the activation of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[6] Furthermore, IPBT was found to inhibit cancer cell migration and colony formation, highlighting its potential to control tumor progression and metastasis.[6]

Other studies have focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK pathway, which plays a crucial role in tumor growth and metastasis.[7][9] Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted their apoptosis.[7][9] Its mechanism was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers.[7][9]

Additionally, certain Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs have shown potent growth inhibition in a wide range of cancer cell lines, with GI50 values in the nanomolar range.[8] These compounds are believed to exert their cytotoxic effects through interaction with tubulin, a key component of the cellular cytoskeleton and a validated target for anticancer drugs.[8]

Comparative Anticancer Activity Data
Compound/Derivative ClassCancer Cell Line(s)Activity Metric (EC50/GI50)Reference
3-iodo-2-phenylbenzo[b]thiophene (IPBT)MDA-MB-231126.67 µM (EC50)[6]
HepG267.04 µM (EC50)[6]
LNCaP127.59 µM (EC50)[6]
Caco-263.74 µM (EC50)[6]
Panc-176.72 µM (EC50)[6]
HeLa146.75 µM (EC50)[6]
Ishikawa110.84 µM (EC50)[6]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6)Various (96% of NCI-60 panel)21.1 nM to 98.9 nM (GI50)[8]
Leukemia, CNS, Prostate21.2–50.0 nM (GI50)[8]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5)Various (85% of NCI-60 panel)10.0 nM to 90.9 nM (GI50)[8]
Leukemia, Colon, CNS, Prostate10–66.5 nM (GI50)[8]

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a critical area of research. Benzo[b]thiophene derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory mediators and pathways.[1][6][10][11]

For instance, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to significantly reduce nitric oxide production in LPS-induced RAW264.7 macrophage cells.[6] This effect is accompanied by a decrease in the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[6] Other studies have explored different series of C5-substituted benzo[b]thiophenes which also exhibited potent anti-inflammatory activity.[10] The anti-inflammatory action of many thiophene-containing compounds, including commercially available drugs like Tinoridine and Tiaprofenic acid, is attributed to the inhibition of cyclooxygenase (COX) enzymes.[11] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), suggesting a dual inhibitory mechanism that could be beneficial in treating a broader range of inflammatory conditions.[11]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test benzo[b]thiophene derivatives for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. A standard curve using sodium nitrite is prepared to determine the nitrite concentration.

  • Data Analysis: The percentage of inhibition of nitric oxide production is calculated relative to the LPS-treated control.

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzo[b]thiophene derivatives have shown promising activity against a variety of bacterial and fungal strains, making them an interesting scaffold for the development of new anti-infective drugs.[12][13][14][15][16][17]

A series of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine derivatives were synthesized and evaluated for their antimicrobial activity.[12][13] Notably, compound K2 exhibited potent activity against the gram-negative bacterium P. aeruginosa with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, which was superior to the standard drug chloramphenicol.[12][13] Several other compounds in this series also displayed good inhibitory activity against S. aureus, E. coli, and the fungal strain C. albicans.[12][13] The structure-activity relationship studies indicated that the benzo[b]thiophene moiety and the keto group are important for the observed antimicrobial activity.[13]

Another study focused on benzo[b]thiophene acylhydrazones as potential agents against multidrug-resistant Staphylococcus aureus (MRSA).[17] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b ), showed a minimal inhibitory concentration of 4 µg/mL against both a reference strain and two clinically isolated resistant strains of S. aureus.[17]

Comparative Antimicrobial Activity Data (MIC in µg/mL)
CompoundS. aureusE. coliP. aeruginosaC. albicansReference
K2 --12.5250[12][13]
K4 62.5--250[12][13]
H2 --62.5-[12]
F4 -62.5--[12]
K1 ---250[12][13]
F1 ---250[12][13]
F3 ---250[12][13]
K8 ---250[12][13]
II.b 4 (including MRSA)---[17]
Ampicillin250100--[13]
Chloramphenicol--50-[13]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by benzo[b]thiophene derivatives and a general workflow for biological activity screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Pro-caspase-3 IPBT Benzo[b]thiophene Derivative (IPBT) IPBT->p53 Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Figure 1: Simplified apoptosis signaling pathway highlighting the role of a benzo[b]thiophene derivative (IPBT) in activating the intrinsic pathway.

experimental_workflow Compound_Synthesis Synthesis of Benzo[b]thiophene Derivatives Primary_Screening Primary Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial Zone of Inhibition) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, MIC Determination) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Inactive Compounds (Further Modification) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression Analysis) Secondary_Screening->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Figure 2: General experimental workflow for the screening and development of benzo[b]thiophene derivatives as therapeutic agents.

Conclusion

The diverse biological activities of benzo[b]thiophene derivatives underscore their importance as a versatile scaffold in drug discovery. The comparative data presented in this guide highlights the potential of these compounds to be developed into novel anticancer, anti-inflammatory, and antimicrobial agents. Further research focusing on structure-activity relationship studies and lead optimization is warranted to translate the promising in vitro activities into clinically effective therapeutics. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this exciting field.

References

comparing the efficacy of different synthetic routes to Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophen-4-ylmethanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis can significantly impact the overall timeline and cost of drug discovery and development projects. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Grignard Reaction of 4-Bromobenzo[b]thiopheneRoute 2: Reduction of Benzo[b]thiophene-4-carboxylic Acid
Starting Material 4-Bromobenzo[b]thiopheneBenzo[b]thiophene-4-carboxylic acid
Key Transformation Grignard formation and reaction with formaldehydeReduction of a carboxylic acid
Reagents Magnesium, Paraformaldehyde, Diethyl ether, HClLithium aluminum hydride (LiAlH₄), Diethyl ether/THF, H₂O, NaOH
Overall Yield ~65-75% (two steps from 4-bromobenzo[b]thiophene)~80-90% (one step from the carboxylic acid)
Reaction Time Several hours1-2 hours
Scalability GoodGood, with caution for LiAlH₄ handling
Safety Considerations Requires handling of pyrophoric Grignard reagents and flammable ether.Requires careful handling of highly reactive and pyrophoric LiAlH₄.

Route 1: Synthesis via Grignard Reaction of 4-Bromobenzo[b]thiophene

This route involves a two-step process starting from the commercially available or synthetically accessible 4-bromobenzo[b]thiophene. The key steps are the formation of a Grignard reagent followed by its reaction with formaldehyde.

Experimental Protocol

Step 1: Synthesis of 4-Bromobenzo[b]thiophene

A robust method for the synthesis of the starting material, 4-bromobenzo[b]thiophene, proceeds from 3-bromophenol and 2-bromo-1,1-dimethoxyethane.

  • Materials: 3-Bromophenol, 2-bromo-1,1-dimethoxyethane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Sodium hydroxide (NaOH), Saturated saline solution, Anhydrous sodium sulfate (Na₂SO₄), Chlorobenzene, Polyphosphoric acid (PPA), Petroleum ether, Sodium bicarbonate (NaHCO₃).

  • Procedure for 1-Bromo-3-(2,2-dimethoxyethylthio)benzene: To a solution of 3-bromophenol (18.9 g, 0.1 mol) and 2-bromo-1,1-dimethoxyethane (16.9 g, 0.1 mol) in DMF (250 mL), K₂CO₃ (20.7 g, 0.15 mol) is added. The mixture is stirred at 35-45°C for 8 hours. After filtration and concentration, the residue is dissolved in ethyl acetate, washed with 10% NaOH and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 1-bromo-3-(2,2-dimethoxyethylthio)benzene.

  • Procedure for 4-Bromobenzo[b]thiophene: A solution of 1-bromo-3-(2,2-dimethoxyethylthio)benzene (13.8 g, 0.05 mol) in chlorobenzene (20 mL) is added dropwise to a stirred mixture of PPA (20 g) in chlorobenzene (100 mL) at 120-130°C. The reaction is refluxed for 5 hours. After cooling, the chlorobenzene layer is separated, and the residue is extracted with chlorobenzene. The combined organic phases are concentrated, and the residue is taken up in petroleum ether, washed with 10% NaHCO₃, dried over Na₂SO₄, and concentrated. Purification by column chromatography affords 4-bromobenzo[b]thiophene.

  • Yield: Approximately 78% for the cyclization step.

Step 2: Grignard Reaction and Hydroxymethylation

  • Materials: 4-Bromobenzo[b]thiophene, Magnesium turnings, Anhydrous diethyl ether, Paraformaldehyde, Saturated aqueous ammonium chloride (NH₄Cl), Hydrochloric acid (HCl).

  • Procedure: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq.) are placed. A solution of 4-bromobenzo[b]thiophene (1 eq.) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then added slowly to a suspension of dry paraformaldehyde (1.5 eq.) in anhydrous diethyl ether at 0°C. The reaction is stirred at room temperature for several hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Yield: Typically in the range of 65-75%.

Workflow Diagram

G cluster_0 Step 1: Synthesis of 4-Bromobenzo[b]thiophene cluster_1 Step 2: Grignard Reaction and Hydroxymethylation 3-Bromophenol 3-Bromophenol Intermediate 1-Bromo-3-(2,2-dimethoxyethylthio)benzene 3-Bromophenol->Intermediate K2CO3, DMF 2-Bromo-1,1-dimethoxyethane 2-Bromo-1,1-dimethoxyethane 2-Bromo-1,1-dimethoxyethane->Intermediate 4-Bromobenzo[b]thiophene 4-Bromobenzo[b]thiophene Intermediate->4-Bromobenzo[b]thiophene PPA, Chlorobenzene 4-Bromobenzo[b]thiophene_2 4-Bromobenzo[b]thiophene Grignard_Reagent Benzo[b]thiophen-4-ylmagnesium bromide 4-Bromobenzo[b]thiophene_2->Grignard_Reagent Mg, Et2O Final_Product This compound Grignard_Reagent->Final_Product 1. Paraformaldehyde 2. H3O+ Paraformaldehyde Paraformaldehyde Paraformaldehyde->Final_Product

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Reduction of Benzo[b]thiophene-4-carboxylic Acid

This approach involves the initial synthesis of benzo[b]thiophene-4-carboxylic acid, followed by its reduction to the desired alcohol. This route can be advantageous if the carboxylic acid is readily available or can be synthesized in high yield.

Experimental Protocol

Step 1: Synthesis of Benzo[b]thiophene-4-carboxylic acid

This intermediate can be prepared from 4-bromobenzo[b]thiophene via lithium-halogen exchange followed by carboxylation with carbon dioxide.

  • Materials: 4-Bromobenzo[b]thiophene, n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi), Anhydrous diethyl ether or Tetrahydrofuran (THF), Dry ice (solid CO₂), Hydrochloric acid (HCl).

  • Procedure: To a solution of 4-bromobenzo[b]thiophene (1 eq.) in anhydrous diethyl ether at -78°C under an inert atmosphere, n-butyllithium (1.1 eq.) is added dropwise. The mixture is stirred at this temperature for 1 hour. The resulting solution is then poured over an excess of crushed dry ice. The mixture is allowed to warm to room temperature, and the solvent is evaporated. The residue is dissolved in water, washed with ether, and then acidified with concentrated HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

  • Yield: Typically high, often exceeding 90%.

Step 2: Reduction of Benzo[b]thiophene-4-carboxylic Acid

  • Materials: Benzo[b]thiophene-4-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or Tetrahydrofuran (THF), Water, 15% Sodium hydroxide (NaOH) solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure: To a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous diethyl ether at 0°C under an inert atmosphere, a solution of benzo[b]thiophene-4-carboxylic acid (1 eq.) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for 1-2 hours. The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to afford this compound. The product can be further purified by column chromatography if necessary.

  • Yield: Generally high, in the range of 80-90%.

Workflow Diagram

G cluster_0 Step 1: Synthesis of Benzo[b]thiophene-4-carboxylic acid cluster_1 Step 2: Reduction 4-Bromobenzo[b]thiophene 4-Bromobenzo[b]thiophene Carboxylic_Acid Benzo[b]thiophene-4-carboxylic acid 4-Bromobenzo[b]thiophene->Carboxylic_Acid 1. n-BuLi, Et2O, -78°C 2. CO2 3. H3O+ Carboxylic_Acid_2 Benzo[b]thiophene-4-carboxylic acid Final_Product This compound Carboxylic_Acid_2->Final_Product LiAlH4, Et2O/THF

Caption: Synthetic pathway for Route 2.

Efficacy Comparison and Concluding Remarks

Both routes presented offer viable pathways to this compound.

  • Route 1 (Grignard Reaction) is a classic and reliable method. Its primary advantage lies in the direct conversion of the bromo-precursor to the alcohol in a single operational step after the Grignard formation. However, the preparation of the starting 4-bromobenzo[b]thiophene involves a two-step sequence which may lower the overall yield. The handling of Grignard reagents requires strict anhydrous conditions and careful execution.

  • Route 2 (Carboxylic Acid Reduction) offers a potentially higher overall yield, particularly due to the high efficiency of both the carboxylation and the reduction steps. The primary challenge in this route is the handling of lithium aluminum hydride, which is a highly reactive and pyrophoric reagent requiring significant care and experience to be used safely, especially on a larger scale.

The choice between these two routes will ultimately depend on the specific laboratory capabilities, the availability and cost of starting materials, and the desired scale of the synthesis. For smaller-scale preparations where the handling of Grignard reagents is routine, Route 1 offers a straightforward approach. For larger-scale synthesis where maximizing overall yield is critical and appropriate safety measures for handling LiAlH₄ are in place, Route 2 may be the more efficient option. Researchers are encouraged to perform a thorough risk assessment before undertaking either of these synthetic procedures.

Navigating the Structure-Activity Landscape of Bioactive Benzo[b]thiophene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The benzo[b]thiophene nucleus is a privileged structure in medicinal chemistry, featured in several FDA-approved drugs.[1] Its derivatives have been extensively explored for a wide array of pharmacological activities, including as neurokinin-2 (NK2) receptor antagonists, antimicrobial agents, and inhibitors of various enzymes.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzene and thiophene rings.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for different series of benzo[b]thiophene analogs, highlighting the impact of structural modifications on their biological potency.

Antimicrobial Activity

Benzo[b]thiophene derivatives have shown promising activity against a range of microbial pathogens. The table below compares the Minimum Inhibitory Concentration (MIC) values of several analogs against Gram-positive and Gram-negative bacteria, as well as fungi.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Benzene Ring)Target OrganismMIC (µg/mL)Reference
Analog 1-H-I-HS. aureus>100[3]
Analog 2-Thiophen-2-yl-I-HC. albicans12.5[3]
Analog 3-Thiophen-2-yl-C≡CH-HS. aureus6.25[3]
Analog 4-Thiophen-2-yl-C≡C-Ph-4-NH2-HS. aureus3.12[3]
Acylhydrazone I.b-C(=O)NHN=CH-Ph-4-N(CH3)2-H-HS. aureus ATCC 2921316[4]
Acylhydrazone II.b-C(=O)NHN=CH-Pyridin-2-yl-H6-ClS. aureus ATCC 292134[4]

Key SAR Insights for Antimicrobial Activity:

  • Substitution at the 3-position of the benzo[b]thiophene ring appears crucial for antibacterial activity, with an ethynyl linker to a substituted phenyl ring enhancing potency against S. aureus.[3]

  • For acylhydrazone derivatives, the presence of a chlorine atom at the 6-position of the benzo[b]thiophene ring and a pyridine moiety in the acylhydrazone side chain significantly improves activity against S. aureus.[4]

Enzyme Inhibition

Benzo[b]thiophene-based compounds have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant targets in neurodegenerative diseases.

Compound IDR1 (Position 2)R2 (Position 3)Target EnzymeIC50 (µM)Reference
Analog 4a-Ph-HAChE>100[5]
Analog 5a-Ph-C(=O)PhAChE85.32[5]
Analog 4h-Ph-4-NH2-HBChE>100[5]
Analog 5h-Ph-4-NH2-C(=O)Ph-4-NH2BChE24.35[5]
Galantamine (Ref)--BChE28.08[5]

Key SAR Insights for Cholinesterase Inhibition:

  • The introduction of a substituted benzoyl group at the 3-position of the 2-phenylbenzo[b]thiophene scaffold generally enhances inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5]

  • Specifically for BChE inhibition, the presence of an amino group on both the 2-phenyl and 3-benzoyl substituents leads to a significant increase in potency, with compound 5h being comparable to the reference drug galantamine.[5]

Experimental Protocols

The biological activities of the benzo[b]thiophene analogs were determined using established in vitro assays.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cholinesterase Inhibition Assay

The inhibitory activity of the compounds against AChE and BChE was measured using a modified Ellman's method.

  • Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic agent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) were prepared in phosphate buffer.

  • Assay Procedure: The test compound, enzyme, and DTNB were pre-incubated in a 96-well plate. The reaction was initiated by adding the substrate.

  • Measurement: The rate of production of thiocholine, which reacts with DTNB to form a yellow-colored product, was monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the general principles of SAR and a typical workflow for such studies.

SAR_General_Principles cluster_SAR Structure-Activity Relationship Core Benzo[b]thiophene Scaffold R1 Substituent at R1 Core->R1 Modification R2 Substituent at R2 Core->R2 Modification R3 Substituent at R3 Core->R3 Modification Activity Biological Activity (e.g., IC50, MIC) R1->Activity R2->Activity R3->Activity

Caption: General SAR principles for the benzo[b]thiophene scaffold.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization Lead Lead Compound (Benzo[b]thiophene Core) Analog_Design Analog Design (Varying Substituents) Lead->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Enzyme Assay, MIC) Purification->Screening Data_Analysis Data Analysis (IC50/MIC Determination) Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs SAR_Analysis->New_Analogs

Caption: A typical workflow for structure-activity relationship studies.

References

Comparative Docking Analysis of Benzo[b]thiophene Derivatives as Potent Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of benzo[b]thiophene derivatives against various therapeutic targets.

The benzo[b]thiophene scaffold has emerged as a significant pharmacophore in the quest for novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of molecular docking studies performed on various benzo[b]thiophene derivatives, highlighting their potential as inhibitors of key biological targets implicated in cancer, neurodegenerative diseases, and microbial infections. By examining their binding affinities and interaction patterns, this document aims to furnish researchers, scientists, and drug development professionals with valuable insights for future drug design and optimization.

Quantitative Docking and Inhibition Data

The following tables summarize key quantitative data from various studies, showcasing the potential of different benzo[b]thiophene derivatives as inhibitors of important biological targets.

Compound ClassDerivativeTarget ProteinDocking Score / Binding Affinity (kcal/mol)IC50 Value (µM)Reference
Anticancer Agents
4,5,6,7-Tetrahydrobenzo[b]thiopheneCompound 1bPyruvate Dehydrogenase Kinase 1 (PDK1)-57.10 (µg/mL)[1][2]
4,5,6,7-Tetrahydrobenzo[b]thiopheneCompound 1bLactate Dehydrogenase A (LDHA)-64.10 (µg/mL)[1][2]
4,5,6,7-Tetrahydrobenzo[b]thiopheneCompound 3bTubulin (colchicine binding site)Good binding affinity-[3]
3-Chlorobenzo[b]thiophene-2-carbonyl chlorideMFA1-8Estrogen Receptor α (ERα)Higher PLP fitness scores (66.21-77.20) than Tamoxifen (60.96)-[3][4]
Benzo[b]thiophene-1,1-dioxideB12Phosphoglycerate Dehydrogenase (PHGDH)-0.29 ± 0.02[5]
Cholinesterase Inhibitors
Benzo[b]thiophene-chalconeCompound 5fAcetylcholinesterase (AChE)-62.10[6][7]
Benzo[b]thiophene-chalconeCompound 5hButyrylcholinesterase (BChE)-24.35[6][7]
Antimicrobial Agents
Benzothiophene DerivativeCompound 20Multidrug-Resistant Staphylococcus aureus (MRSA)-6.384 (µg/mL)[8]
Benzothiophene DerivativeCompound 1Methicillin-Susceptible Staphylococcus aureus (MSSA)-5.56-
Benzothiophene DerivativeCompound 17Daptomycin-Resistant Staphylococcus aureus (DRSA)-5.23-[9]

Experimental Protocols

A standardized in silico molecular docking protocol is crucial for the comparative analysis of ligand-protein interactions. The following outlines a typical workflow.

Molecular Docking Simulation

A common methodology for in silico molecular docking includes the following steps:

  • Protein and Ligand Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[3] Any water molecules and co-crystallized ligands are generally removed from the protein structure. Hydrogen atoms are added, and the protein structure is optimized to rectify any missing atoms or residues.[3]

  • Ligand Preparation : The 2D structures of the benzo[b]thiophene derivatives are sketched using chemical drawing software and subsequently converted into 3D structures.

  • Docking Simulation : A molecular docking program is utilized to predict the binding conformation and affinity of the benzo[b]thiophene derivatives within the active site of the target protein.

In Vitro Enzyme Inhibition Assay

To validate the results obtained from in silico docking, in vitro enzyme inhibition assays are performed.[3]

  • Assay Principle : These assays measure the ability of the synthesized compounds to inhibit the activity of the target enzyme.[3]

  • Procedure : The target enzyme is incubated with its substrate in both the presence and absence of the test compounds (benzo[b]thiophene derivatives). The rate of the enzymatic reaction is monitored, often by observing the change in absorbance or fluorescence over time.[3]

Visualizing the Process and Pathways

To better understand the experimental process and the biological context, the following diagrams illustrate a typical workflow for comparative docking studies and a simplified representation of a cancer metabolism pathway targeted by some benzo[b]thiophene derivatives.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation protein_prep Target Protein Preparation (from PDB) docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Preparation (Benzo[b]thiophene Derivatives) ligand_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis synthesis Synthesis of Derivatives analysis->synthesis sar Structure-Activity Relationship (SAR) analysis->sar enzyme_assay Enzyme Inhibition Assay synthesis->enzyme_assay enzyme_assay->sar cancer_metabolism_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH PDK1 PDK1 PDK1->Pyruvate inhibits PDH LDHA LDHA Benzo_deriv Benzo[b]thiophene Derivatives Benzo_deriv->PDK1 Benzo_deriv->LDHA

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like Benzo[b]thiophen-4-ylmethanol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Based on safety data for structurally similar compounds, this compound should be treated as a hazardous substance.[1][2][3] It may cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE) and First Aid

Protection TypeSpecificationFirst Aid Procedures
Eye/Face Protection Chemical safety goggles or a face shield.[1]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[1]IF INHALED: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

  • Waste Identification and Segregation:

    • Identify the waste as hazardous chemical waste.[5][7]

    • Segregate waste containing this compound from other laboratory waste streams to prevent mixing with incompatible materials.[5][7] This includes unreacted material, contaminated solvents, and disposable labware such as gloves and pipette tips.

  • Containerization:

    • Use a designated, compatible, and properly labeled hazardous waste container.[4][5][7] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5][7]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] Do not use abbreviations or chemical formulas.

    • List all constituents and their approximate concentrations if it is a mixed waste stream.[4]

    • Include the date of waste generation and the name of the principal investigator.[4]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2]

    • This area should be well-ventilated, cool, dry, and away from sources of ignition.[2]

    • Ensure the storage area has secondary containment to manage any potential leaks.[5]

  • Disposal Request:

    • Once the container is full (no more than 80-90% capacity) or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7][8]

Disposal of Contaminated Materials

  • Labware/Glassware: Non-reusable labware contaminated with this compound should be placed in the designated hazardous waste container.[5][6] If grossly contaminated, glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the glassware is cleaned for reuse or disposal.[5]

  • Empty Containers: The original container of this compound must also be treated as hazardous waste. It should be triple-rinsed with an appropriate solvent, and the rinsate must be collected and disposed of as hazardous waste.[5][9]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill to prevent environmental contamination.

  • Small Spills (manageable by trained laboratory personnel):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated, or work within a fume hood.

    • Wear the appropriate PPE as outlined above.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (not manageable by laboratory personnel):

    • Immediately evacuate the area.

    • Isolate the affected area by closing doors and preventing entry.

    • Notify your institution's EHS department or emergency response team immediately.

    • Provide them with information about the spilled chemical.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe Always segregate Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) ppe->segregate container Use Designated Hazardous Waste Container segregate->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Name container->label store Store in Satellite Accumulation Area (Secure & Ventilated) label->store spill Spill Occurs store->spill full Container Full? store->full small_spill Small Spill: Contain, Absorb, Collect as Waste spill->small_spill Manageable? Yes large_spill Large Spill: Evacuate & Call EHS spill->large_spill No small_spill->store full->store No ehs Contact EHS for Pickup full->ehs Yes end Proper Disposal ehs->end

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Benzo[b]thiophen-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Benzo[b]thiophen-4-ylmethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar compounds and general laboratory safety principles.

Hazard Identification and Classification

Based on data from similar benzothiophene compounds, this compound is anticipated to possess the following hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation.[2][5]

  • Eye Irritation: May cause serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust.[2][5]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[1]

A notable characteristic of some benzothiophenes is a strong, unpleasant odor (stench).[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical Safety Goggles or a Face ShieldMust meet ANSI Z87.1 standards or European Standard EN166. A face shield is recommended when there is a risk of splashing.[1][6]
Skin and Body Protection Chemical-Resistant Gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Do not reuse disposable gloves.
Laboratory CoatA long-sleeved, buttoned lab coat is required to protect skin and personal clothing.[6]
Closed-Toe ShoesShoes must cover the entire foot.[6]
Respiratory Protection NIOSH/MSHA or European Standard EN 136 Approved RespiratorRequired when working outside of a fume hood, if dust is generated, or if ventilation is inadequate.[2][6]

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical to ensure safety during the handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]
  • For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

2. Pre-Handling Checks:

  • Confirm the availability and functionality of all required PPE.
  • Verify that the work area is clean and uncluttered.
  • Locate the nearest fire extinguisher and spill kit.

3. Handling the Chemical:

  • Wear all required PPE as specified in the table above.
  • Avoid the formation of dust.[1][2]
  • Do not eat, drink, or smoke in the laboratory area.[1]
  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
  • Keep the container tightly closed when not in use.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][7]
  • Keep the container tightly sealed to prevent moisture absorption and potential degradation.[2]
  • Store away from incompatible materials such as strong oxidizing agents and alkali metals.[1][7]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste this compound Dispose of as hazardous chemical waste through an approved waste disposal plant.[1][7] Do not dispose of down the drain or in regular trash.[5]
Contaminated Materials (e.g., gloves, wipes, weighing paper) Place in a designated, sealed, and clearly labeled hazardous waste container for solids.[5]
Empty Containers The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected. After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.[8]

Emergency Procedures

Exposure Scenario First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1][3]

Experimental Workflow & Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, incorporating essential safety checkpoints.

start Start: Prepare for Handling ppe_check Verify PPE Availability (Goggles, Gloves, Lab Coat) start->ppe_check eng_controls Confirm Engineering Controls (Fume Hood, Eyewash Station) ppe_check->eng_controls weighing Weighing and Aliquoting (In Fume Hood) eng_controls->weighing reaction_setup Reaction Setup / Experiment weighing->reaction_setup workup Reaction Workup reaction_setup->workup waste_collection Collect Waste (Solid & Liquid) workup->waste_collection decontamination Decontaminate Glassware & Surfaces workup->decontamination waste_disposal Store Waste for Pickup waste_collection->waste_disposal end End: Procedure Complete decontamination->end waste_disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.